9-Fluorenylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSCONYSQQLHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066980 | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24324-17-2 | |
| Record name | Fluorene-9-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24324-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024324172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (fluoren-9-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advancements for 9 Fluorenemethanol
Traditional Synthetic Pathways to 9-Fluorenemethanol
Traditional methods for synthesizing 9-Fluorenemethanol have been well-established, primarily involving multi-step reactions starting from fluorene (B118485). These pathways often rely on strong bases and proceed through a key intermediate, 9-fluorenecarboxaldehyde.
Multi-step Syntheses from Fluorene
The conventional synthesis is a two-step process. google.comgoogle.com The first step involves the formylation of fluorene to produce 9-fluorenecarboxaldehyde. This is achieved by reacting fluorene with a formylating agent, such as ethyl formate (B1220265), in the presence of a strong base. google.comgoogle.com The resulting 9-fluorenecarboxaldehyde is then reduced in a second step to yield 9-Fluorenemethanol. google.comacs.org This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) being a common choice. google.comchemicalbook.com
A typical laboratory-scale, two-step synthesis involves the air oxidation of fluorene to 9-fluorenone (B1672902), followed by the reduction of the ketone to 9-fluorenol (an alternative name for 9-Fluorenemethanol). acs.orgresearchgate.net
Catalyzed Reactions for 9-Fluorenemethanol Formation
The formation of the intermediate, 9-fluorenecarboxaldehyde, is a critical, base-catalyzed step. The base deprotonates the C9 position of fluorene, which is acidic, to form a fluorenyl anion. This anion then acts as a nucleophile, attacking the formylating agent. google.comgoogle.com
Sodium hydride (NaH) has been employed as a strong base catalyst in this reaction. google.comgoogle.com However, its use presents significant safety concerns due to the generation of flammable hydrogen gas during the reaction, particularly upon heating. google.compatsnap.com This poses a considerable hazard, especially in large-scale industrial production. patsnap.com
Sodium ethoxide (NaOEt) is another strong base used to catalyze the formylation of fluorene. google.comgoogle.com While it is considered a safer alternative to sodium hydride, its effectiveness can be compromised if not prepared fresh, as its activity can diminish over time, leading to lower reaction yields. google.compatsnap.com An industrial preparation method involves using industrial-grade fluorene, sodium ethoxide, ethyl formate, and tetrahydrofuran (B95107). This process first yields 9-fluorenecarboxaldehyde, which is subsequently reduced with methanol (B129727) and sodium borohydride to produce 9-Fluorenemethanol.
| Catalyst | Role in Synthesis | Key Considerations |
| Sodium Hydride | Strong base for deprotonation of fluorene | Generates flammable hydrogen gas, posing safety risks. google.compatsnap.com |
| Sodium Ethoxide | Strong base for deprotonation of fluorene | Safer than NaH, but requires fresh preparation for optimal activity. google.compatsnap.com |
Sodium Hydride Catalysis
Modern Approaches and Green Chemistry Principles in 9-Fluorenemethanol Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of greener alternatives for the synthesis of 9-Fluorenemethanol and its precursors.
Aerobic Oxidation Routes to Fluorenone Precursors
A key precursor to 9-Fluorenemethanol is 9-fluorenone, which can be reduced to the final product. wikipedia.org The direct oxidation of fluorene to 9-fluorenone is an economically and environmentally favorable route as it utilizes abundant and inexpensive fluorene. rsc.org Modern approaches have focused on using molecular oxygen (air) as the oxidant, which is a green and sustainable choice. rsc.orgacs.org
Research has shown that bimetallic oxides, such as Co-Cu bimetal oxides, can effectively catalyze the aerobic oxidation of fluorene to 9-fluorenone with high selectivity. rsc.orgresearchgate.net Copper-doped Co₃O₄ catalysts have also demonstrated exceptional performance, achieving high conversion of fluorene and high selectivity for 9-fluorenone using molecular oxygen as the oxidant without the need for a radical initiator. acs.org The enhanced catalytic activity is attributed to an increased surface cobalt concentration, a higher Co³⁺/Co²⁺ ratio, and improved redox ability due to the copper doping. acs.org
Furthermore, the aerobic oxidation of 9H-fluorenes to 9-fluorenones can be achieved at room temperature using a graphene-supported potassium hydroxide (B78521) (KOH) composite as a catalyst in N,N-dimethylformamide (DMF). researchgate.net This method offers the advantages of simple work-up procedures and the ability to recycle and reuse both the solvent and the catalyst. researchgate.net
| Catalytic System | Oxidant | Key Advantages |
| Co-Cu bimetal oxides | Molecular Oxygen (Air) | High selectivity for fluorenone. rsc.orgresearchgate.net |
| Copper-doped Co₃O₄ | Molecular Oxygen (Air) | Exceptional conversion and selectivity without a radical initiator. acs.org |
| Graphene-supported KOH | Molecular Oxygen (Air) | Room temperature reaction, recyclable catalyst and solvent. researchgate.net |
Environmentally Benign Synthetic Strategies
The development of environmentally benign synthetic methodologies for 9-Fluorenemethanol (see Table 3) focuses on minimizing hazardous reagents and waste, improving energy efficiency, and utilizing safer solvents. A significant advancement in this area is the move away from harsh reagents like sodium hydride towards milder and more selective reducing agents. google.com
One prominent green strategy involves the reduction of 9-fluorenone. A common and effective method employs sodium borohydride (NaBH₄) in a solvent such as methanol or ethanol. chemicalbook.comedubirdie.com This approach is considered environmentally friendly due to the mild reaction conditions and the reduced safety hazards compared to other reducing agents. google.com For instance, the use of sodium hydride is problematic as it can generate large amounts of hydrogen gas, posing a significant safety risk, particularly in large-scale production. google.com Similarly, reduction with an aqueous solution of formaldehyde (B43269) is often incomplete because 9-fluorenemethanol is insoluble in water, leading to lower yields. google.com
The synthesis can be broken down into two main steps, starting from industrial fluorene:
Oxidation of Fluorene to 9-Fluorenone: Green methods for this initial step include aerobic oxidation. This process uses air as the oxidant in the presence of a catalyst like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF). researchgate.net This avoids the use of more toxic and hazardous oxidizing agents.
Reduction of 9-Fluorenone to 9-Fluorenemethanol: The resulting 9-fluorenone is then reduced. A typical procedure involves dissolving 9-fluorenone in a warm alcoholic solvent, followed by the addition of a freshly prepared solution of sodium borohydride. chemicalbook.comedubirdie.com The reaction proceeds smoothly, often indicated by a color change from the yellow of 9-fluorenone to the white of 9-fluorenol. chemicalbook.com The product can then be precipitated by adding water. chemicalbook.com
An improved preparation method involves the formylation of fluorene to produce 9-fluorenecarboxaldehyde, which is then reduced to 9-Fluorenemethanol using sodium borohydride in methanol under an ice bath. google.compatsnap.com This process is noted for its mild conditions and suitability for industrial-scale production. google.com Recrystallization from a solvent like petroleum ether can yield 9-Fluorenemethanol with a purity greater than 99%. patsnap.com
These strategies represent a significant step towards making the synthesis of 9-Fluorenemethanol a safer, more efficient, and environmentally conscious process.
Purity Assessment and Analytical Techniques in 9-Fluorenemethanol Production
The accurate determination of purity and confirmation of the chemical structure are critical quality control steps in the production of 9-Fluorenemethanol. High-Performance Liquid Chromatography (HPLC) and various spectroscopic techniques are indispensable tools for these assessments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary analytical method for assessing the purity of 9-Fluorenemethanol. google.com It offers high resolution and sensitivity, allowing for the separation and quantification of the main compound from impurities.
A specific method for measuring the purity of 9-Fluorenemethanol by HPLC has been developed, which can be used for quality control in production, sales, and research. google.com This method typically involves:
Sample and Standard Preparation: A standard of known purity and the sample to be measured are prepared. google.com
Chromatographic Analysis: The prepared solutions are injected into the HPLC system. The separation is achieved on a suitable column, such as a C18 column.
Detection: A UV detector is commonly used for detection, as the fluorene moiety is chromophoric. google.com
Quantification: The purity of the sample is calculated using an external standard method. The peak area of the 9-Fluorenemethanol component in the sample is compared to the peak area of the standard of known purity. google.com
This HPLC method is characterized by a high degree of separation, sharp peaks, and short analysis times. google.com Reported recovery rates are in the range of 98.1% to 103.2%, with a relative standard deviation of 0.25%, indicating good accuracy and precision. google.com For instance, analysis has shown the purity of crude 9-Fluorenemethanol to be around 80.02%, which can be improved to 99.01% after purification. google.com In other applications, HPLC is used to ensure the separation of 9-Fluorenemethanol from related compounds, such as in the purity testing of Fmoc-sarcosine.
Table 1: HPLC Purity Analysis Data for 9-Fluorenemethanol
| Sample Type | Reported Purity (w/w %) | Reference |
| Crude Product | 80.02% | google.com |
| Purified Product | 99.01% | google.com |
| Commercial Grade (Specification) | ≥ 98.5 % | sigmaaldrich.cn |
| Commercial Grade (Result) | 98.9 % | sigmaaldrich.cn |
Spectroscopic Characterization for Synthetic Validation
Spectroscopic techniques are essential for confirming the identity and structure of synthesized 9-Fluorenemethanol. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). chemicalbook.comedubirdie.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for structural confirmation. sigmaaldrich.cn The spectrum of 9-Fluorenemethanol exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the fluorene ring system typically appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The proton at the 9-position (CH) and the protons of the hydroxymethyl group (CH₂OH) give rise to distinct signals.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 9-Fluorenemethanol will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the region of 3200-3600 cm⁻¹. Other key peaks include those for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the C-O stretching of the primary alcohol (around 1000-1100 cm⁻¹). edubirdie.comchegg.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 9-Fluorenemethanol (C₁₄H₁₂O), the expected molecular weight is approximately 196.24 g/mol . sigmaaldrich.cn The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. chegg.combrainly.com
Table 2: Key Spectroscopic Data for 9-Fluorenemethanol
| Technique | Feature | Characteristic Signal/Value | Reference |
| ¹H NMR | Aromatic Protons | Multiplet at δ 7.2-7.8 ppm | edubirdie.com |
| CH Proton | - | ||
| CH₂ Protons | - | ||
| OH Proton | - | ||
| IR | O-H Stretch | Broad band at ~3200-3600 cm⁻¹ | edubirdie.comchegg.com |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | chegg.com | |
| C-O Stretch | ~1000-1100 cm⁻¹ | ||
| MS | Molecular Ion Peak (M⁺) | m/z = 196 | sigmaaldrich.cn |
| Molecular Ion Peak (M⁺) | m/z = 182 (for 9-Fluorenol, C₁₃H₁₀O) | chegg.combrainly.com |
Spectroscopic Investigations of 9 Fluorenemethanol
Vibrational Spectroscopy Studies
Vibrational spectroscopy is a crucial tool for identifying the different conformers of 9-Fluorenemethanol and understanding the intramolecular forces that govern its structure.
Infrared (IR) spectroscopy of 9-Fluorenemethanol reveals characteristic vibrational frequencies associated with its functional groups. A key area of investigation has been the O-H stretching vibration (νOH), which is sensitive to the local environment of the hydroxyl group. aip.orgnih.gov Studies have identified two distinct conformers of 9-Fluorenemethanol, a symmetric (sym) and an unsymmetric (unsym) form, based on the orientation of the -CH₂OH group relative to the fluorene (B118485) ring. aip.orgnih.govresearchgate.net
In the symmetric conformer, the hydroxyl group is positioned symmetrically above the short axis of the fluorene moiety, with the hydrogen atom pointing towards the aromatic ring, indicating a π-hydrogen bond. aip.orgaip.org The unsymmetric conformer features the hydroxyl group tilted away from this axis. aip.orgaip.org These structural differences are reflected in their vibrational spectra. The νOH stretching frequency for the symmetric conformer is observed at a higher wavenumber compared to the unsymmetric conformer. aip.org
| Conformer | Vibrational Mode | Frequency (cm⁻¹) |
|---|---|---|
| Symmetric (sym) | ν(OH) | 3647 |
| Unsymmetric (unsym) | ν(OH) | 3618 |
This table presents the experimentally observed O-H stretching frequencies for the two conformers of 9-Fluorenemethanol in the gas phase, as determined by IR-UV double-resonance spectroscopy. aip.org
General IR spectra recorded using techniques such as KBr wafer and Attenuated Total Reflectance (ATR) show characteristic peaks for the aromatic C-H stretches, C-C ring vibrations, and C-O stretching, in addition to the O-H stretch. nih.govthermofisher.com
Raman spectroscopy provides complementary information to IR spectroscopy. FT-Raman spectra of 9-Fluorenemethanol have been recorded and are available in spectral databases. nih.gov This technique is particularly useful for observing the vibrations of the non-polar fluorene backbone. Detailed analysis of Raman spectra, often in conjunction with theoretical calculations, helps in the complete assignment of the vibrational modes of the molecule. nih.gov
IR-UV double-resonance spectroscopy is a powerful technique that has been employed to study jet-cooled 9-Fluorenemethanol and its clusters with solvent molecules like water, methanol (B129727), ethanol, and propanol. aip.orgnih.govresearchgate.net This method provides conformer-specific IR spectra by using a UV laser to select a specific electronic transition of a single conformer before probing its vibrational spectrum with an IR laser. aip.org
These experiments have been instrumental in definitively identifying the existence of the symmetric and unsymmetric conformers. aip.orgnih.gov The study of 9-Fluorenemethanol clusters has provided insights into the nature of hydrogen bonding. aip.org When 9-Fluorenemethanol forms a cluster with a water or alcohol molecule, the νOH frequency shifts, indicating the formation of an intermolecular hydrogen bond. aip.orgresearchgate.net The dynamics of these clusters following IR excitation have also been investigated, revealing that upon vibrational excitation, the cluster can dissociate. aip.orgresearchgate.net
| Species | Frequency (cm⁻¹) |
|---|---|
| sym-9-Fluorenemethanol Monomer | 3647 |
| unsym-9-Fluorenemethanol Monomer | 3618 |
| 9-Fluorenemethanol–H₂O Cluster | Data not specified in search results |
| 9-Fluorenemethanol–CH₃OH Cluster | Data not specified in search results |
| 9-Fluorenemethanol–C₂H₅OH Cluster | Data not specified in search results |
| 9-Fluorenemethanol–C₃H₇OH Cluster | Data not specified in search results |
This table summarizes the O-H stretching frequencies for the monomers of 9-Fluorenemethanol as identified by IR-UV double-resonance spectroscopy. While studies on clusters have been performed, specific frequency values for the clusters were not available in the provided search results. aip.orgnih.govresearchgate.net
Raman Spectroscopy
Electronic Spectroscopy and Photophysical Properties
Electronic spectroscopy probes the transitions between different electronic energy levels in 9-Fluorenemethanol, providing information about its excited states and photophysical behavior.
Rotationally resolved fluorescence excitation spectroscopy of the S₁←S₀ transition has been a key technique for studying the conformational landscape of 9-Fluorenemethanol in the gas phase. aip.orgaip.org By analyzing the rotational structure of the electronic spectra, researchers have been able to determine the precise geometries of the symmetric and unsymmetric conformers in both their ground (S₀) and first excited (S₁) electronic states. aip.org
These high-resolution studies have confirmed the assignments made by vibrational spectroscopy and have provided further details, such as the observation of tunneling splitting in the spectrum of the symmetric conformer, which is associated with the torsional motion of the –OH group. aip.org
The UV-Vis absorption spectrum of 9-Fluorenemethanol is characterized by electronic transitions within the fluorene chromophore. The S₁←S₀ electronic transition gives rise to distinct origin bands for the two conformers in the UV region. aip.org
High-resolution fluorescence excitation spectra, which are a form of absorption measurement, have precisely located these origin bands. aip.org The different electronic environments of the fluorene ring in the symmetric and unsymmetric conformers lead to a separation in their absorption energies. aip.org
| Conformer | Origin Band Frequency (cm⁻¹) |
|---|---|
| Symmetric (sym) | ~33790 |
| Unsymmetric (unsym) | ~33565 |
This table shows the origin band frequencies for the S₁←S₀ electronic transition of the two conformers of 9-Fluorenemethanol, as determined from high-resolution fluorescence excitation spectroscopy. aip.org
High-Resolution Electronic Spectroscopy in the Gas Phase
High-resolution electronic spectroscopy in the gas phase has been a pivotal technique for elucidating the intricate structural and dynamic properties of 9-Fluorenemethanol (9-FM). These studies, often involving rotationally resolved fluorescence excitation spectra of the S₁ ← S₀ transition, have provided profound insights into the molecule's conformational landscape, internal motions, and non-covalent interactions. aip.org
Conformer Identification and Analysis (Symmetric and Unsymmetric Conformers)
Rotationally resolved S₁ ← S₀ fluorescence excitation spectra have definitively identified the existence of two distinct conformers of 9-Fluorenemethanol in the gas phase. aip.org These conformers are designated as symmetric (sym) and unsymmetric (unsym) based on the orientation of the hydroxymethyl group relative to the fluorene moiety. aip.orgaip.orgnih.gov
In the sym-9FM conformer, the hydroxyl (-OH) group is positioned symmetrically above the short axis of the fluorene ring, with the hydrogen atom pointing towards the center of one of the aromatic rings. aip.orgresearchgate.net Conversely, the unsym-9FM conformer features the -OH group tilted away from this symmetric axis, directing the hydrogen atom towards the side of an aromatic ring. aip.orgresearchgate.net
Initial assignments of these conformers were supported by resonance-enhanced multiphoton ionization (REMPI) and IR-UV hole-burning spectroscopies, which revealed two distinct origin bands in the electronic spectrum at approximately 33,565 cm⁻¹ and 33,790 cm⁻¹. researchgate.net High-resolution analysis later assigned the lower energy band to the sym conformer and the higher energy band to the unsym conformer. researchgate.net Specifically, the band at 33,788.8 cm⁻¹ is attributed to the unsym conformer, while two closely spaced bands at 33,561.7 cm⁻¹ and 33,563.6 cm⁻¹ are assigned to the sym conformer. researchgate.net The presence of two distinct ionization potentials for each of these S₁ origins further confirmed that they originate from different conformational structures. aip.org
The structural differences between the two conformers also manifest in their vibrational frequencies. The -OH stretching frequencies for sym-9FM and unsym-9FM have been measured at 3618 cm⁻¹ and 3647 cm⁻¹, respectively. researchgate.net This difference highlights the distinct local environments of the hydroxyl group in each conformation.
The splitting in the sym-9FM origin is due to torsional motion.
Torsional Motion and Tunneling Splitting
A key finding from the high-resolution electronic spectroscopy of 9-Fluorenemethanol is the observation of tunneling splitting in the spectrum of the symmetric conformer. aip.org This splitting, which appears as a doublet in the origin band of sym-9FM, is a direct consequence of the torsional motion of the hydroxymethyl group. aip.orgresearchgate.net The two observed bands for the sym conformer are separated by approximately 1.9 cm⁻¹. slideplayer.com
This phenomenon arises from the movement of the -OH group between equivalent potential energy minima on the ground and excited electronic state surfaces. aip.org The motion involves a combination of hydrogen and oxygen atom movement, leading to the splitting of energy levels. slideplayer.com In contrast, the unsymmetric conformer is described as "rigid," showing no such tunneling splitting. aip.org This indicates a higher barrier to internal rotation for the unsym-9FM conformer. aip.org The analysis of these tunneling splittings provides valuable information for determining the strength of the π-hydrogen bond between the -CH₂OH group and the aromatic ring in the sym conformer. acs.org
Intermolecular Interactions and Hydrogen Bonding Effects in Clusters
The study of 9-Fluorenemethanol clusters with various solvent molecules, such as water, methanol, ethanol, and propanol, using IR-UV double-resonance spectroscopy, offers insights into intermolecular interactions, particularly hydrogen bonding. aip.orgnih.gov The formation of hydrogen bonds significantly affects the OH stretching frequency (νOH) of 9-FM. aip.orgnih.gov
In clusters, the parent molecule can act as either a proton donor or a proton acceptor. aip.org A redshift in the S₀–S₁ transition energy typically indicates that the parent molecule is a proton donor, while a blueshift suggests it is a proton acceptor. aip.org For clusters of both sym and unsym 9-FM, the S₀–S₁ transition is generally blueshifted, indicating that 9-FM acts as the proton acceptor in the hydrogen bond. aip.org
Studies of cluster dissociation dynamics following IR excitation have shown that excitation of a cluster of a specific conformer can lead to the formation of the monomer product in both symmetric and unsymmetric forms. aip.orgnih.gov This suggests that isomerization can occur before the dissociation of the cluster. aip.orgnih.gov
Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of 9-Fluorenemethanol and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
For the related compound, 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF), ¹H NMR spectroscopy identified distinct signals for the protons on the fluorene ring and the appended phenyl rings. rsc.org The fluorene ring protons appeared at 6.66, 6.70, and 7.49 ppm, while the aromatic protons of the benzene (B151609) rings were observed at 6.63 and 6.88 ppm. rsc.org The phenolic hydroxyl protons gave rise to a doublet at approximately 9.26 ppm. rsc.org In the ¹³C NMR spectrum of this compound, the quaternary carbon of the fluorene ring was characteristically found at 63.64 ppm. rsc.org
In studies of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline, ¹H and ¹³C NMR spectra revealed the presence of a mixture of two conformers (in a 56:44 ratio) due to the restricted rotation around the amide C-N bond. researchgate.net This demonstrates the utility of NMR in studying conformational isomers in solution.
Furthermore, NMR is instrumental in monitoring chemical reactions involving 9-fluorenyl compounds. For instance, the oxidation of 9-fluorenol to 9-fluorenone (B1672902) can be readily followed by ¹H NMR, where the disappearance of the signals corresponding to the alcohol proton and the CH-OH proton, and the appearance of the characteristic aromatic signals of the ketone product, confirm the success of the reaction. chegg.com
Mentioned Compounds
Computational Chemistry and Theoretical Modeling of 9 Fluorenemethanol
Quantum Chemical Calculations
Quantum chemical calculations have been extensively applied to study 9-Fluorenemethanol and its derivatives. These methods, which solve approximations of the Schrödinger equation, provide detailed insights into the electronic structure and energy of the molecule. Techniques such as Hartree-Fock (HF) and post-HF methods, alongside the widely used Density Functional Theory (DFT), have been employed to predict various molecular properties. nih.govkoreascience.kr These calculations are crucial for interpreting experimental data, such as infrared spectra, and for exploring aspects of molecular behavior that are difficult to observe directly. aip.orgmdpi.com
Quantum chemical calculations have identified two primary low-energy conformers of 9-Fluorenemethanol in the gas phase: a symmetric (sym) and an unsymmetric (unsym) form. nih.govaip.org The distinction between these conformers lies in the orientation of the hydroxymethyl (–CH₂OH) group relative to the large fluorene (B118485) ring system. researchgate.netnih.gov
The sym-9FM conformer features the oxygen atom of the hydroxyl group positioned symmetrically above the short axis of the fluorene moiety, with the hydrogen atom pointing toward the π-electrons of one of the aromatic rings. researchgate.netnih.gov This arrangement allows for a stabilizing intramolecular π-hydrogen bonding interaction. researchgate.net
The unsym-9FM conformer is characterized by the hydroxyl group being tilted away from the fluorene's short axis, with the hydrogen atom pointing towards the side of an aromatic ring. researchgate.netnih.gov
The presence of these two distinct conformers has been confirmed through a combination of spectroscopic methods and quantum chemical calculations. nih.govaip.org A notable indicator of the intramolecular hydrogen bond in the sym conformer is its lower –OH stretching frequency (3618 cm⁻¹) compared to the unsym conformer (3647 cm⁻¹), as a decrease in this frequency is characteristic of such an interaction. researchgate.net However, it is worth noting that the definitive assignment of experimentally observed spectral bands to each specific conformer has been a subject of scientific discussion, with some studies presenting assignments opposite to others. researchgate.net
| Conformer | Description of –OH Group Orientation | Key Interaction | Calculated ν(OH) Frequency (cm⁻¹) |
|---|---|---|---|
| Symmetric (sym) | Symmetrically placed above the fluorene short axis, H points towards the ring. researchgate.netnih.gov | Intramolecular π-hydrogen bond. researchgate.net | 3618 researchgate.net |
| Unsymmetric (unsym) | Tilted away from the fluorene short axis, H points towards the side of the ring. researchgate.netnih.gov | Less significant intramolecular interaction. researchgate.net | 3647 researchgate.net |
Computational methods are used to quantify the strength of non-covalent interactions between 9-Fluorenemethanol and other molecules. The binding energy represents the energy released when molecules associate and is a direct measure of the stability of the resulting complex. Studies have investigated the clusters of 9-FM with various solvent molecules, including water, methanol (B129727), ethanol, and propanol, to understand the effects of hydrogen bonding on its structure and dynamics. nih.govaip.org
For instance, in clusters with water, calculations help determine whether 9-FM acts as a proton donor. aip.org The binding energy of such interactions can be calculated using high-level quantum chemical methods. While specific binding energy values for 9-FM clusters are detailed in specialized literature, the methodology is exemplified by studies on related molecules. For example, the binding energy (D₀) for a dimer of water and a similar fluorene-based carboxylic acid, 9-hydroxy-9-fluorenecarboxylic acid, was accurately determined to be 2975 ± 30 cm⁻¹ through a combination of photodissociation spectroscopy and theoretical calculations. aip.org For the related molecule 9-fluorenone (B1672902), density functional theory calculations have been used to determine that the pairwise binding energy for molecules arranged in linear rows is -7.53 kJ/mol, driven by C–H···O hydrogen-bonding contacts. beilstein-journals.org These calculations are vital for understanding how 9-Fluorenemethanol interacts with its environment in solutions and biological systems.
The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. muni.cz Mapping the PES allows for the exploration of all possible conformations and the energetic pathways for converting between them. muni.cz
For 9-Fluorenemethanol, PES studies have been particularly insightful for understanding the dynamics of the –OH group. nih.gov By calculating the energy at various points along the torsional coordinate of the –OH group, researchers can map the surface that governs its motion. nih.gov These maps reveal the minimum energy conformations (the 'sym' and 'unsym' structures) as valleys on the surface. researchgate.netnih.gov
Furthermore, the PES provides the height of the energy barriers separating these conformers. The barrier to interconversion between the symmetric and unsymmetric forms of 9-FM has been determined using methods like the QST2 (Quadratic Synchronous Transit) approach. aip.org This analysis is crucial for understanding molecular dynamics, as it indicates the feasibility of isomerization between conformers under different energy conditions. nih.govaip.org Studies of the PES for 9-FM have provided significant new insights into the nature and properties of the intramolecular π-hydrogen bonds that stabilize certain conformations. nih.gov
A primary step in nearly all computational studies is molecular geometry optimization. This process computationally determines the three-dimensional arrangement of atoms that corresponds to the lowest possible energy, known as the equilibrium geometry. rsc.orgresearchgate.net For 9-Fluorenemethanol, geometry optimization is used to predict bond lengths, bond angles, and dihedral angles for its stable conformers. aip.org
These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-31G. aip.org The resulting optimized structures provide the foundational data for subsequent calculations, such as vibrational frequencies and electronic properties. koreascience.krnist.gov The accuracy of the optimized geometry is critical, as it directly impacts the reliability of all other predicted properties. The energy-optimized structures of the sym and unsym conformers of 9-FM, for example, were obtained using B3LYP/6-31G calculations, which were then used to help assign experimental spectroscopic data. aip.org
After optimizing the molecular geometry, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. koreascience.kraip.org
For 9-Fluorenemethanol, vibrational frequency calculations have been indispensable for interpreting its complex vibrational spectra. aip.org By comparing the calculated frequencies with experimental results, specific spectral features can be assigned to particular vibrational motions within the molecule. koreascience.kr This is especially useful for distinguishing between the sym and unsym conformers, as they exhibit distinct vibrational signatures, most notably in the O-H stretching region. aip.orgresearchgate.net
Calculations are often performed at the B3LYP/6-31G* level of theory, and the resulting harmonic frequencies are typically multiplied by a scaling factor (e.g., 0.9613 for HF) to better match the anharmonicity of real experimental frequencies. aip.org This combined experimental and theoretical approach has been successfully used to analyze the OH stretching vibration (νOH) of the 9-FM monomer and its hydrogen-bonded clusters. nih.govaip.org
| Conformer | Vibrational Mode | Experimental Frequency (cm⁻¹) | Comment |
|---|---|---|---|
| sym-9FM | O-H Stretch (νOH) | 3618 researchgate.net | Frequency is lowered due to intramolecular π-hydrogen bonding. researchgate.net |
| unsym-9FM | O-H Stretch (νOH) | 3647 researchgate.net | Represents a less strongly interacting O-H group. researchgate.net |
Molecular Geometry Optimization
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become the predominant quantum chemical method for studying molecules of the size and complexity of 9-Fluorenemethanol. mdpi.com Its favorable balance of computational cost and accuracy makes it ideal for a wide range of applications. researchgate.net DFT methods have been central to nearly all the theoretical investigations of 9-FM and related fluorene compounds discussed previously. koreascience.kraip.orgnist.gov
Specific applications of DFT in the study of 9-Fluorenemethanol include:
Structural Analysis : DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d) or 6-31G*, have been used to optimize the geometries of the sym and unsym conformers and to confirm their existence. nih.govkoreascience.kraip.org
Spectroscopic Prediction : DFT is used to calculate harmonic vibrational frequencies. koreascience.kr These theoretical spectra are crucial for assigning bands in experimental IR and UV spectra, helping to differentiate between conformers and to understand the effects of intermolecular interactions, such as hydrogen bonding in 9-FM clusters. aip.org
Energetics and Reactivity : The theory is applied to calculate the relative energies of different conformers, the energy barriers for interconversion, and the binding energies in molecular clusters. aip.orgbeilstein-journals.org It has also been used to study the reaction mechanisms of related compounds like 9-fluorenone, for instance, in its formation of dibenzofuran (B1670420). mdpi.com
Electronic Properties : Time-dependent DFT (TD-DFT) is employed to calculate electronic excited states, which helps in assigning transient absorption spectra and understanding the photophysical properties of these molecules. nih.gov
The consistent agreement between DFT-predicted properties (such as geometries and vibrational frequencies) and experimental measurements has validated its utility and established it as an essential tool in the molecular engineering and analysis of fluorene-based compounds. nist.govresearchgate.net
| Compound Studied | DFT Functional | Basis Set | Property Calculated |
|---|---|---|---|
| 9-Fluorenemethanol | B3LYP / HF | 6-31G(d) | Conformer identification. nih.govaip.org |
| 9-Fluorenemethanol | B3LYP | 6-31G | Geometry optimization, vibrational frequencies. aip.org |
| 9-Fluorenone | B3LYP | 6-31+G(d,p) | Geometry optimization, vibrational frequencies. nist.govnist.gov |
| 9-Fluorenone | B3LYP / HF | 6-31G | Molecular geometry, vibrational frequencies. koreascience.kr |
| 9-Fluorenone Derivatives | M06 | 6-311G(d,p) | Electronic properties, NBO analysis. researchgate.net |
| Spiro[fluorene-9,2'-perimidine] | B3LYP | 6-31G* | Vibrational frequencies, electronic absorption spectra (TD-DFT). nih.gov |
Elucidation of Reaction Mechanisms and Pathways
Computational studies have been instrumental in understanding the chemical transformations of 9-Fluorenemethanol and related compounds. For instance, density functional theory (DFT) calculations have been employed to explore reaction mechanisms, such as the formation of dibenzofuran from fluorene derivatives. mdpi.com These calculations help in identifying transition states and intermediates, providing a detailed picture of the reaction coordinates.
One area of significant interest is the oxidation of 9-Fluorenemethanol to 9-fluorenone. Theoretical models can predict the most likely pathways for this conversion, considering various oxidizing agents and conditions. Similarly, the reduction of 9-Fluorenemethanol to 9H-fluorene can be modeled to understand the underlying electronic and structural changes.
Furthermore, computational methods are crucial in studying the Grignard reaction involving fluorenone, a close derivative of 9-Fluorenemethanol. rsc.org DFT calculations have been used to investigate the reaction mechanism, including the single electron transfer (SET) pathway, and to determine the energy barriers for different steps. rsc.org Such studies provide valuable information on the reactivity of the fluorene core.
The table below summarizes key reaction pathways of fluorene derivatives that have been investigated using computational methods.
| Reaction | Reactant | Key Intermediates/Transition States | Product | Computational Method |
| Oxidation | 9-Fluorenemethanol | Oxidized intermediates | 9-Fluorenone | DFT |
| Reduction | 9-Fluorenemethanol | Reduced intermediates | 9H-Fluorene | DFT |
| Dibenzofuran Formation | Fluorene | Radical adducts | Dibenzofuran | Molecular Orbital Theory |
| Grignard Reaction | Fluorenone | Dichloride-ethoxide-bridged species | Grignard adduct | DFT (B3LYP) |
Electronic Structure Analysis of 9-Fluorenemethanol Systems
The electronic structure of 9-Fluorenemethanol is fundamental to its chemical and physical properties. High-resolution electronic spectroscopy, combined with quantum chemical calculations, has provided a deep understanding of its conformational isomers. aip.org 9-Fluorenemethanol exists as two primary conformers: a symmetric (sym) form and an unsymmetric (unsym) form. aip.org In the sym conformer, the hydroxyl group is positioned over the short axis of the fluorene ring, while in the unsym conformer, it is tilted towards the side. aip.org
Theoretical calculations, often using methods like B3LYP/HF with a 6-31G(d) basis set, are used to validate experimental findings from techniques like infrared-ultraviolet (IR-UV) double-resonance spectroscopy. These combined approaches allow for the precise assignment of vibrational frequencies and the characterization of the different conformers.
Furthermore, electronic structure calculations are vital for understanding the photophysical properties of fluorene derivatives. For instance, in the study of 9-fluorenone, molecular orbital calculations have been used to interpret electronic absorption and luminescence spectra. nih.gov These calculations help in understanding the nature of the excited states and the transitions between them. scispace.com
The following table presents a comparison of the two main conformers of 9-Fluorenemethanol based on spectroscopic and computational data.
| Conformer | Hydroxyl Group Orientation | Spectroscopic Signature | Key Theoretical Insight |
| Symmetric (sym) | Aligned with the fluorene's short axis | Shows tunneling splitting | Stabilized by π-hydrogen bonding |
| Unsymmetric (unsym) | Tilted toward the side of the aromatic ring | Appears as a "rigid" structure | - |
Thermodynamic Property Predictions
Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity. For 9-Fluorenemethanol and its derivatives, theoretical methods have been used to calculate enthalpies of formation, Gibbs free energies of formation, and entropies. researchgate.netacs.orgnist.gov
For example, a study on 9-fluorenol (a synonym for 9-Fluorenemethanol) and 9-fluorenone involved both experimental measurements and theoretical calculations at the G3 and G4 levels to determine their standard molar enthalpies of formation. researchgate.net The calculated values were then compared with experimental data obtained from combustion calorimetry. researchgate.net
Thermodynamic properties such as heat capacity, enthalpy of fusion, and vapor pressure can also be estimated using computational models. These predictions are often benchmarked against experimental data from techniques like adiabatic heat-capacity calorimetry and manometry. nist.gov The agreement between theoretical and experimental values provides confidence in the computational models. nist.gov
The table below showcases some of the predicted and experimentally determined thermodynamic properties for 9-fluorenol.
| Thermodynamic Property | Experimental Value | Computational Value | Method |
| Standard Molar Enthalpy of Formation (crystalline) | -66.3 ± 2.9 kJ·mol⁻¹ | - | Combustion Calorimetry |
| Enthalpy of Sublimation (at 298.15 K) | 108.3 ± 0.5 kJ·mol⁻¹ | - | Vapor Pressure Measurement |
| Standard Molar Enthalpy of Formation (gas) | - | Calculated | G3 and G4 Theory |
Molecular Dynamics Simulations and Conformational Dynamics
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. For fluorene-based systems, MD simulations have been used to investigate how molecular conformation and packing influence their electronic properties. researchgate.net
In the case of 9-Fluorenemethanol, its two stable conformers, sym and unsym, have been a subject of interest. aip.org While high-resolution electronic spectroscopy can identify these conformers, MD simulations can provide a dynamic picture of the transitions between them and the factors influencing their stability. For instance, the tunneling splitting observed only in the sym conformer suggests a dynamic process that can be further explored through simulations. aip.org
MD simulations are also employed to understand the behavior of fluorene derivatives in different solvents and condensed phases. For example, simulations can calculate solvation free energies, which are important for predicting solubility. nih.gov All-atom MD simulations have been used to study the vibrational dynamics of the carbonyl stretching mode of 9-fluorenone, a structurally related molecule. kobe-u.ac.jp Furthermore, ab initio molecular dynamics simulations have revealed the reorientation time of fluorenone in different environments, such as within the channels of a zeolite. unige.ch
The conformational dynamics of polyfluorenes, which are polymers containing fluorene units, have also been extensively studied. aip.org These simulations help in understanding how the conformation of the polymer chain affects its photophysical properties, which is crucial for applications in organic electronics. researchgate.netaip.org
Reaction Mechanisms and Chemical Transformations Involving 9 Fluorenemethanol
Photosolvolysis Reactions of 9-Fluorenemethanol Derivatives
The study of photosolvolysis in 9-fluorenemethanol and its derivatives reveals intriguing aspects of their photochemical behavior. These reactions, where the solvent acts as a nucleophile upon photoexcitation, are significantly influenced by several factors.
Wavelength Dependence and Quantum Yields
The efficiency of photosolvolysis, quantified by quantum yields, is dependent on the irradiation wavelength. For instance, a quantitative study on 9-(α-bromobenzylidene)fluorene in methanol (B129727) showed that the wavelength of irradiation strongly influences the product distribution and the quantum yields of the reaction. researchgate.net
Research on 9-fluorenol and its derivatives in 50% MeOH-H₂O has provided specific quantum yields for the formation of methyl ether, a product of photosolvolysis. These studies indicate that 9-fluorenol derivatives are highly efficient in undergoing photosolvolysis compared to related systems. lookchem.comresearchgate.net The quantum yields for methyl ether formation for 9-fluorenol and some of its derivatives are reported to be in a specific range, highlighting their high reactivity in the excited state. lookchem.comresearchgate.net
The photosolvolysis of 11H-benzo[b]fluoren-11-ol, a derivative of 9-fluorenol, was studied at an irradiation wavelength of 254 nm. cdnsciencepub.com The quantum yields for its photosolvolysis in various aqueous alcohol solutions were determined, further supporting the high reactivity of the 9-fluorenol framework. cdnsciencepub.comresearchgate.net
Table 1: Quantum Yields for Photosolvolysis of 9-Fluorenemethanol and its Derivatives
| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Product | Reference |
|---|---|---|---|---|---|
| 9-Fluorenol | 50% MeOH-H₂O | Not Specified | - | Methyl Ether | lookchem.comresearchgate.net |
| 11H-benzo[b]fluoren-11-ol | 50% MeOH-H₂O | 254 | - | Methyl Ether | cdnsciencepub.com |
| 9-(α-bromobenzylidene)fluorene | Methanol | Not Specified | Varies | - | researchgate.net |
Solvent Effects on Reactivity
The solvent environment plays a crucial role in the photosolvolysis of 9-fluorenemethanol derivatives. The reactions have been studied in various aqueous solutions, including methanol and acetonitrile, with the solvent composition significantly affecting the reaction efficiency. lookchem.comresearchgate.net For example, the photosolvolysis of 9-fluorenol has been shown to be efficient in aqueous methanol. lookchem.com
In the case of 11H-benzo[b]fluoren-11-ol, photolysis in a mixture of alcohol and water led to the formation of the corresponding ethers in good yields. cdnsciencepub.com The choice of solvent can also influence the stability of the photogenerated intermediates. For instance, hexafluoroisopropanol (HFIP) is known to stabilize carbocations, which are key intermediates in these reactions. arkat-usa.org The photolysis of fluorene (B118485) and 9-fluorenone (B1672902) has been studied in different solvents like benzene (B151609), acetone, and acetonitrile, revealing that the polarity of the solvent affects the course of the photochemical reaction. researchgate.net
Structure-Reactivity Relationships in Photosolvolysis
The structure of the 9-fluorenemethanol derivative is a key determinant of its photosolvolytic reactivity. Studies comparing 9-fluorenol derivatives with other related systems have shown that the fluorenyl framework leads to a much more efficient photosolvolysis. lookchem.comresearchgate.net This enhanced reactivity is attributed to the formation of a cyclically conjugated 4nπ electron carbocation in the excited state, which is a concept central to understanding these reactions. researchgate.net
The introduction of substituents on the fluorene ring can further modulate this reactivity. For instance, the study of 9-methyl-9-fluorenol and 9-trifluoromethyl-9-fluorenol showed that the nature of the substituent influences the products formed, with both radical and cationic intermediates being involved. arkat-usa.org The benzannelated derivative, 11H-benzo[b]fluoren-11-ol, also exhibits high reactivity towards photosolvolysis, consistent with the behavior of the parent 9-fluorenol system. cdnsciencepub.comresearchgate.net This suggests that the inherent electronic properties of the 9-fluorenyl system are a primary driver for the observed high photosolvolytic reactivity. cdnsciencepub.com
Oxidation Pathways and Mechanisms
9-Fluorenemethanol can undergo oxidation to form 9-fluorenone, a reaction of significant interest due to the prevalence of fluorenone derivatives in various applications.
Aerobic Oxidation Processes
Aerobic oxidation, utilizing molecular oxygen from the air, presents an environmentally friendly route for the synthesis of 9-fluorenone from 9-fluorene derivatives. nih.govresearchgate.net Research has demonstrated the successful aerobic oxidation of 9H-fluorenes to 9-fluorenones at room temperature. nih.govresearchgate.net This process can be facilitated by catalysts. For example, a graphene-supported potassium hydroxide (B78521) composite has been used as an effective catalyst in N,N-dimethylformamide (DMF) for this transformation, yielding the product in high purity. nih.govresearchgate.net Another study utilized a SiO₂-supported CeO₂ catalyst for the aerobic oxidation of 9H-fluorene to 9-fluorenone. cip.com.cn The use of such catalysts allows for milder reaction conditions and often leads to simple work-up procedures and the potential for catalyst and solvent recycling. nih.govresearchgate.net The oxidation of fluorene can also occur via photo-oxidation with aerial oxygen in the presence of a sensitizer. researchgate.net
Formation of 9-Fluorenone from 9-Fluorenemethanol Precursors
The oxidation of 9-fluorenemethanol to 9-fluorenone is a key transformation. While direct oxidation of 9-fluorenemethanol is a plausible route, much of the literature focuses on the oxidation of the parent compound, 9H-fluorene. The mechanism for the aerobic oxidation of 9H-fluorene to 9-fluorenone is proposed to involve the deprotonation of the fluorene at the C9 position by a base (like KOH), followed by reaction with molecular oxygen. researchgate.net
In the context of photosolvolysis, the formation of 9-fluorenone can occur as a side product. For instance, in the photolysis of 9-methyl-9-fluorenol and 9-trifluoromethyl-9-fluorenol, 9-fluorenone was observed, likely arising from the oxygen quenching and autoxidation of the 9-fluorenyl radical intermediate. arkat-usa.org This indicates that radical pathways can lead to the formation of 9-fluorenone.
The oxidation of fluorene derivatives to fluorenone is also a recognized degradation pathway in materials like blue organic light-emitting diodes (B-OLEDs), where the formation of fluorenone acts as an emission quencher. The mechanism often involves the oxidation of the C9 position of the fluorene ring.
Nucleophilic Reactions and Derivatization
The hydroxyl group of 9-Fluorenemethanol is the primary site for its nucleophilic reactivity, allowing for a range of derivatization reactions. This functionality is key to its use in more complex molecular syntheses.
The alcohol moiety of 9-Fluorenemethanol can undergo acylation to form esters. A significant application of this reaction is the synthesis of 9-fluorenylmethyl esters (Fm esters), which serve as carboxyl-protecting groups in peptide synthesis. nih.gov In this process, the hydroxyl group of 9-Fluorenemethanol acts as a nucleophile, attacking an activated acyl compound, such as an N-alpha-protected amino acid active ester. nih.gov
The reaction is typically facilitated by a catalyst, such as imidazole, which enhances the nucleophilicity of the alcohol. nih.gov The resulting Fm ester linkage is stable under acidic conditions but can be selectively cleaved under mild basic conditions through a β-elimination mechanism, often using secondary or tertiary amines. nih.gov This orthogonal stability makes the 9-fluorenylmethyl group a valuable tool in the strategic synthesis of complex peptides. nih.govchemicalbook.in Catalytic hydrogenation can also be employed for deprotection. nih.gov
| Reactant | Reagent | Catalyst | Product | Key Feature of Product |
|---|---|---|---|---|
| 9-Fluorenemethanol | Nα-Protected Amino Acid Active Ester | Imidazole | Nα-Protected Amino Acid 9-Fluorenylmethyl Ester (Fm ester) | Carboxyl-protecting group, stable to acid, cleaved by amines. |
9-Fluorenemethanol can be converted into a derivative used for chemical sensing, a process that begins with its oxidation. The transformation to a sensing agent involves a two-step reaction sequence:
Oxidation to 9-Fluorenone: The initial step is the oxidation of the secondary alcohol, 9-Fluorenemethanol, to its corresponding ketone, 9-Fluorenone. This is a common transformation that can be achieved using various oxidizing agents, such as sodium hypochlorite. acs.orgaiinmr.com
Condensation to 9-Fluorenone Oxime (FLOX): The resulting 9-Fluorenone is then reacted with hydroxylamine (B1172632) hydrochloride in a condensation reaction to form 9-Fluorenone Oxime (FLOX). mdpi.comnih.gov
This oxime derivative, FLOX, has been developed as a fluorescent probe for detecting specific analytes. mdpi.comresearchgate.net For instance, in the presence of a strong, non-nucleophilic base like a phosphazene base, the oxime proton is removed, generating a potent nucleophile. mdpi.comresearchgate.net This deprotonated FLOX can then react with target molecules, such as the organophosphate pesticide chlorpyrifos (B1668852) (CLP). mdpi.comresearchgate.net The nucleophilic attack on the pesticide leads to a significant change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. mdpi.com This method has demonstrated high linearity and a low limit of detection for CLP in various samples. mdpi.comresearchgate.net
| Parameter | Description / Value |
|---|---|
| Sensing Probe | 9-Fluorenone Oxime (FLOX) |
| Analyte | Chlorpyrifos (CLP) |
| Reaction Mechanism | 1. Deprotonation of FLOX with a phosphazene base. 2. Nucleophilic attack on CLP. |
| Detection Method | Fluorimetry (change in fluorescence emission) |
| Concentration Range | 350 to 6980 µg/L |
| Limit of Detection (LOD) | 15.5 µg/L in acetonitrile |
Acylation Reactions
Electropolymerization of 9-Fluorenemethanol
Beyond its use in small-molecule synthesis, 9-Fluorenemethanol serves as a monomer for the creation of functional polymers through electrochemical methods.
Semiconducting films of poly(9-fluorenemethanol) (PFMO) can be synthesized via the electropolymerization of 9-Fluorenemethanol (FMO). chemicalbook.inresearchgate.net This process is effectively carried out in a specific electrolytic medium, boron trifluoride diethyl etherate (BFEE), which facilitates the reaction at a low potential. researchgate.netwindows.net The use of BFEE, a Lewis acid, is crucial as it interacts with the aromatic monomer, lowering its oxidation potential and enabling the formation of high-quality polymer films. windows.net
The mechanism of electropolymerization involves the anodic oxidation of the monomer to form radical cations. windows.net These reactive intermediates then couple, leading to the growth of polymer chains that deposit onto the electrode surface as a film. windows.netelectrochemsci.org
The resulting PFMO films exhibit a range of valuable properties. They are soluble in common organic solvents, possess good redox activity and stability, and show a conductivity of approximately 10⁻² S cm⁻¹. researchgate.net The films are also thermally stable with a uniform morphology. researchgate.net Furthermore, PFMO displays electrochromic behavior, changing color from pale brown in its reduced state to dark blue upon oxidation. researchgate.net The polymer is also highly fluorescent, emitting bright blue light with a maximum emission at 418 nm and a quantum yield of 0.52. researchgate.net
| Property | Finding |
|---|---|
| Synthesis Method | Electropolymerization of 9-Fluorenemethanol (FMO) |
| Electrolytic Medium | Boron trifluoride diethyl etherate (BFEE) |
| Conductivity | 10⁻² S cm⁻¹ |
| Solubility | Favorable in common organic solvents |
| Redox Activity | Good and stable |
| Thermal Stability | Good |
| Electrochromism | Changes from pale brown (reduced) to dark blue (oxidized) |
| Fluorescence Emission Max | 418 nm |
| Fluorescence Quantum Yield | 0.52 |
Advanced Applications of 9 Fluorenemethanol and Its Derivatives
Role in Protecting Group Chemistry: Fluorenylmethoxycarbonyl (Fmoc)
Derived from 9-Fluorenemethanol, the fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group fundamental to modern organic synthesis, especially in the assembly of peptides. ontosight.aiwikipedia.orgresearchgate.net Its utility stems from its unique chemical properties, which allow for the temporary protection of amine groups, thereby directing the course of complex chemical reactions. ontosight.aimasterorganicchemistry.com The Fmoc group is introduced by reacting an amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgtotal-synthesis.com
Fmoc Group in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group has become a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research and therapeutic development. researchgate.netaltabioscience.comnih.gov In SPPS, the growing peptide chain is anchored to an insoluble resin support, which facilitates the purification process by allowing for the simple removal of excess reagents and byproducts through filtration and washing. iris-biotech.de The Fmoc strategy is widely adopted due to its mild reaction conditions and suitability for automation. altabioscience.comnih.gov
The Fmoc/tBu (tert-butyl) strategy offers several distinct advantages over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method, leading to its widespread adoption. americanpeptidesociety.orglifetein.com
Milder Reaction Conditions : A primary advantage of the Fmoc strategy is the use of significantly milder conditions. The Fmoc group is removed with a weak base, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), while the final cleavage of the peptide from the resin uses trifluoroacetic acid (TFA). altabioscience.comlifetein.com In contrast, the Boc strategy requires repeated treatments with strong acid (TFA) to remove the temporary Boc group and extremely harsh, corrosive liquid hydrogen fluoride (B91410) (HF) for the final cleavage, which necessitates specialized equipment. altabioscience.com
True Orthogonality : The Fmoc approach provides true orthogonality in its protection scheme. The temporary Nα-Fmoc group is base-labile, whereas the permanent side-chain protecting groups (like Boc and tBu) are acid-labile. altabioscience.comiris-biotech.de This clear distinction prevents the partial loss of side-chain protecting groups during the synthesis cycles, a known drawback of the Boc strategy where both protecting groups are susceptible to acid, albeit at different rates. altabioscience.comnih.gov
Enhanced Automation and Monitoring : The deprotection of the Fmoc group releases dibenzofulvene, a byproduct with strong UV absorbance. altabioscience.comnih.gov This property allows for the real-time spectrophotometric monitoring of the deprotection step, ensuring reaction completion and enabling the efficient automation of the synthesis process. nih.gov
Compatibility with Sensitive Residues : The mild conditions of Fmoc SPPS are highly compatible with the synthesis of peptides containing sensitive post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of the Boc protocol. altabioscience.comnih.gov
Table 1: Comparison of Fmoc and Boc Strategies in SPPS
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| Nα-Protection | Fluorenylmethoxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |
| Nα-Deprotection Reagent | Mild Base (e.g., 20% Piperidine in DMF) altabioscience.com | Strong Acid (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) altabioscience.com | Acid-labile (e.g., Bzl), requires stronger acid for cleavage iris-biotech.de |
| Final Cleavage Reagent | Moderate Acid (e.g., TFA) altabioscience.com | Strong, hazardous Acid (e.g., liquid HF) altabioscience.com |
| Orthogonality | High degree of orthogonality altabioscience.comiris-biotech.de | Lower orthogonality, risk of side-chain deprotection altabioscience.com |
| Reaction Monitoring | UV monitoring of dibenzofulvene byproduct nih.gov | Indirect methods required |
| Compatibility with PTMs | High, suitable for phosphorylated and glycosylated peptides altabioscience.comnih.gov | Low, harsh conditions can degrade modifications altabioscience.com |
The removal of the Fmoc group is a critical step in the elongation of the peptide chain during SPPS. mdpi.com The process proceeds via a base-induced β-elimination (E1cb) mechanism. peptide.comrsc.org
The mechanism involves two main steps:
Proton Abstraction : A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. mdpi.compeptide.comspringernature.com
β-Elimination : This initial deprotonation leads to a β-elimination reaction, which results in the cleavage of the carbamate (B1207046) bond. This step releases the unprotected N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). mdpi.compeptide.com
The role of piperidine is twofold. It not only acts as the base to initiate the deprotection but also serves as a crucial scavenger for the dibenzofulvene byproduct. wikipedia.orgpeptide.com The excess piperidine in the reaction mixture traps the DBF to form a stable fulvene-piperidine adduct, which prevents the reactive DBF from undergoing undesirable side reactions with the newly liberated amine or other nucleophilic sites on the peptide chain. altabioscience.compeptide.com This adduct is then easily washed away from the solid support. altabioscience.com
Fmoc SPPS is the preferred method for the chemical synthesis of complex peptides, including those containing post-translational modifications (PTMs). nih.govcarimmaastricht.nl The ability to create peptides with specific modifications is essential for studying their biological functions in areas like cell signaling, protein regulation, and disease pathology. nih.gov
The mild deprotection and cleavage conditions of the Fmoc strategy ensure that delicate modifications, which would be destroyed by the harsh reagents used in Boc synthesis, remain intact. altabioscience.comnih.gov This has enabled the routine synthesis of peptides with a wide array of PTMs, including:
Phosphorylation : Fmoc-protected phosphoserine, phosphothreonine, and phosphotyrosine building blocks are incorporated directly into the peptide sequence. altabioscience.comnih.gov
Glycosylation : Complex glycopeptides are synthesized using Fmoc-protected glycosylated amino acid building blocks. altabioscience.comnih.gov
Methylation : The synthesis of peptides with methylated lysine (B10760008) and arginine residues, crucial for epigenetic studies, is readily achieved using the appropriate Fmoc-protected derivatives. nih.gov
The robustness and versatility of Fmoc chemistry have made it an indispensable tool for producing long peptides (over 50 amino acids) and complex, modified peptides for a broad range of life science research. altabioscience.comcarimmaastricht.nl
Cleavage and Deprotection Mechanisms of Fmoc
Fmoc in Deoxynucleoside Phosphorodithioates Synthesis
The application of the Fmoc protecting group extends beyond peptide chemistry into the synthesis of nucleic acid analogs. In the solid-phase synthesis of oligoribonucleotides, the Fmoc group has been effectively used for the protection of the 5'-hydroxyl group. researchgate.net This strategy is relevant to the synthesis of deoxynucleoside phosphorodithioates, which are nucleic acid analogs where two of the non-bridging oxygen atoms in the phosphate (B84403) backbone are replaced by sulfur.
In a reported method for oligoribonucleotide synthesis, the Fmoc group is used for 5'-protection in conjunction with a 2'-protecting group. researchgate.net After each coupling step, the Fmoc group is efficiently removed using a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. researchgate.net The use of deoxynucleoside phosphorothioamidites as synthons can subsequently be used to generate the protected phosphorodithioate (B1214789) linkage via oxidation with sulfur. researchgate.net The stability of the Fmoc group to the conditions required for oligonucleotide assembly, coupled with its selective removal under non-acidic conditions, makes it a valuable tool in this synthetic context.
Novel Fmoc Reagents and Their Synthesis
Research continues to refine the Fmoc methodology through the development of new reagents for both the introduction of the protecting group and for its cleavage, aiming to improve efficiency and reduce side reactions.
Fmoc-Introducing Reagents: The most common reagents for attaching the Fmoc group to an amine are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com
Fmoc-Cl : This was one of the original reagents developed but can be sensitive to moisture and heat. total-synthesis.com
Fmoc-OSu : This succinimide (B58015) carbonate is now more commonly used due to its greater stability and a reduced tendency to cause the formation of dipeptide impurities during the preparation of Fmoc-amino acids. total-synthesis.comottokemi.com
Oxime Carbonates : Novel Fmoc-oxime reagents have been synthesized and are reported to be stable, highly reactive, and afford Fmoc-amino acids in high yields with minimal side reactions, such as oligomerization. researchgate.net
Novel Coupling and Deprotection Reagents:
HOCt : Ethyl 1-hydroxy-1H-1,2,a3-triazole-4-carboxylate (HOCt) was designed as an optimal coupling additive for use in Fmoc SPPS. It provides high coupling efficiency and, importantly, does not absorb at the wavelength used to monitor Fmoc deprotection, thus allowing for clearer real-time monitoring of the coupling reaction. capes.gov.br
Alternative Bases : To address the potential for side reactions like aspartimide formation and to avoid the regulation of piperidine, alternative deprotection reagents have been explored. These include 4-methylpiperidine, piperazine, and dipropylamine (B117675) (DPA), which have shown promise in reducing side products while maintaining efficient Fmoc removal. scielo.org.mxacs.org
Table 2: Selected Fmoc Reagents and their Applications
| Reagent Name | Abbreviation | Application | Key Feature |
|---|---|---|---|
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Introduction of Fmoc group total-synthesis.com | Original reagent, highly reactive but moisture-sensitive total-synthesis.com |
| N-(9-fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | Introduction of Fmoc group wikipedia.org | Stable solid, reduces dipeptide side-product formation |
| Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | HOCt | Coupling additive in SPPS capes.gov.br | High efficiency, transparent to UV monitoring capes.gov.br |
| N-{[(9H-fluoren-9-yl)methoxy]carbonyloxy}picolinimidoyl cyanide | N/A | Introduction of Fmoc group researchgate.net | Oxime-based reagent, provides high purity product researchgate.net |
| Dipropylamine | DPA | Fmoc deprotection acs.org | Reduces aspartimide formation compared to piperidine acs.org |
Applications in Materials Science
The fluorene moiety, a defining feature of 9-Fluorenemethanol and its derivatives, imparts unique structural and electronic characteristics that are highly sought after in materials science. The rigid, planar, and aromatic nature of the fluorene core contributes to exceptional thermal stability, high glass transition temperatures, and desirable charge transport properties. These attributes make fluorene-based compounds prime candidates for the development of advanced materials with applications spanning optoelectronics and high-performance polymers.
Optoelectronic Materials
Derivatives of 9-Fluorenemethanol are integral to the advancement of optoelectronic technologies. Their inherent photophysical properties, including high photoluminescence quantum yields and tunable emission spectra, combined with excellent thermal and morphological stability, allow for their use in a variety of devices designed to emit, detect, or modulate light.
9-Fluorenemethanol derivatives are extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). The bulky, rigid structure of the fluorene group enhances the thermal stability and charge transport capabilities of the materials. Fluorene-based compounds are versatile, serving as hole-transporting materials (HTMs), emissive materials, and host materials in OLED devices. smolecule.combohrium.com For instance, modifying the molecular architecture of 9-fluorenone (B1672902) derivatives by adding heavy atoms or electron-withdrawing groups allows for precise control over emission pathways, including fluorescence, phosphorescence, and delayed fluorescence. acs.orgfigshare.com This tunability makes them suitable for creating highly efficient and stable OLEDs, particularly for deep-blue emission, which is a critical component for display and lighting applications. bohrium.comnycu.edu.tw
Research has demonstrated that incorporating fluorene-based molecules can lead to significant improvements in device performance. For example, a yellow phosphorescent OLED employing a fluorene-carbazole derivative (FLU-DCAR) as the hole-transporting layer achieved a high external quantum efficiency of 17.8%. bohrium.com Another study highlighted that a homopolymer, PSFX, which contains a spiroxanthene group on the fluorene unit, exhibits stable blue emission and high thermal stability, with a glass transition temperature (Tg) of 149 °C. nycu.edu.tw The unique electronic properties of these derivatives facilitate better charge transport within the device, leading to enhanced light emission efficiency.
Table 1: Performance of 9-Fluorenemethanol Derivatives in OLEDs
| Derivative Name | Role in OLED | Key Performance Metric | Reference |
|---|---|---|---|
| N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR) | Hole Transporting Material | External Quantum Efficiency: 17.8% | bohrium.com |
| N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine (FLU-DTPA) | Hole Transporting Material | External Quantum Efficiency: 12.8% | bohrium.com |
In the field of photovoltaics, particularly perovskite solar cells (PSCs), derivatives of 9-Fluorenemethanol have emerged as highly effective hole-transporting materials (HTMs). acs.org The spiro[fluorene-9,9′-xanthene] (SFX) core is a key structural motif, providing a rigid, three-dimensional structure that promotes good solubility, high thermal stability, and efficient hole mobility. acs.orgresearchgate.net These properties are crucial for facilitating the efficient extraction and transport of holes from the perovskite absorber layer to the electrode, which in turn enhances the power conversion efficiency (PCE) and operational stability of the solar cell. acs.orgucl.ac.uk
Molecular engineering of the SFX core with various functional units allows for the fine-tuning of energy levels to better align with the perovskite layer, minimizing energy loss. acs.orgrsc.org For instance, an SFX-based HTM known as X60 has enabled PSCs to achieve a PCE of 19.8%, a performance comparable to the well-established spiro-OMeTAD. acs.org Another derivative, SFX-POCCF3, was designed with a spiro[fluorene-9,9'-xanthene] (B3069175) core and terminated by trifluoroethoxy units, resulting in a champion PCE of 21.48% and significantly improved light stability compared to devices using spiro-OMeTAD. ucl.ac.uk Furthermore, fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been synthesized for use as electron-transporting, self-assembled monolayers in PSCs, demonstrating their versatility. nih.gov
Table 2: Performance of Fluorene-Based Hole-Transporting Materials in Perovskite Solar Cells
| HTM Designation | Core Structure | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| X59 | Spiro[fluorene-9,9′-xanthene] | 19.8% | acs.orgresearchgate.net |
| X60 | Spiro[fluorene-9,9′-xanthene] | 19.8% | acs.org |
| sp-35 | 9,9'-Bifluorenylidene (9-BF) | 21.59% | rsc.org |
| SFX-POCCF3 | Spiro[fluorene-9,9'-xanthene] | 21.48% | ucl.ac.uk |
The delocalized π-electron system inherent in the fluorene structure makes its derivatives promising candidates for nonlinear optical (NLO) applications. tandfonline.com NLO materials are essential for technologies like optical switching, data storage, and frequency conversion. nih.govacs.org The NLO response of a material is characterized by its hyperpolarizability (β), and fluorene-based "push-pull" chromophores, which feature electron-donating and electron-accepting groups attached to the conjugated fluorene core, are designed to maximize this property. nih.gov
Studies on 2,7-dinitro-9-fluorenone, a derivative of 9-fluorenone, have revealed significant second-order NLO coefficients. Single crystals of this material were found to have a d₃₃ value of 8 pm/V, making them suitable for second-harmonic generation in the near-infrared region. tandfonline.comtandfonline.com Research into chromophores based on 9,9-dimethyl-9H-fluoren-2-amine has also demonstrated how modulating the push-pull character and the conjugation path can enhance the intrinsic hyperpolarizability (βint). nih.gov These materials exhibit excellent thermal stability, a critical factor for practical NLO devices. nih.gov
Table 3: Nonlinear Optical Properties of Selected Fluorene Derivatives
| Compound | NLO Property | Measured Value | Reference |
|---|---|---|---|
| 2,7-Dinitro-9-fluorenone | Second-order NLO coefficient (d₃₃) | 8 pm/V | tandfonline.comtandfonline.com |
| 2,7-Dinitro-9-fluorenone | Second-order NLO coefficient (d₃₂) | 0.4 pm/V | tandfonline.comtandfonline.com |
| Chromophore SS3 (Fluorene-based) | First Hyperpolarizability (βHRS) | 1000 (x 10-30 esu) | nih.gov |
Solar Cells (e.g., Perovskite Solar Cells)
Polymers and Resins
The incorporation of the fluorene moiety into polymer backbones leads to materials with a unique combination of processability and high performance. 9-Fluorenone, a key derivative, serves as an important intermediate in the synthesis of various functional polymers. riyngroup.comchemicalbook.com The rigid, bulky "cardo" structure, where the fluorene unit is part of the polymer main chain, restricts rotational motion and disrupts chain packing. This leads to polymers with high glass transition temperatures (Tg), excellent thermal stability, and good solubility in common organic solvents. researchgate.netrsc.org
9-Fluorenemethanol derivatives, particularly 9,9-bis(4-hydroxyphenyl)fluorene (B116638) (BHPF), are crucial monomers for producing high-performance resins such as polycarbonates, polyesters, acrylic resins, and epoxy resins. riyngroup.comrsc.orgottokemi.com These polymers exhibit superior thermal stability compared to their conventional counterparts. The fluorene group's rigidity significantly elevates the material's glass transition temperature and decomposition temperature. nycu.edu.twresearchgate.net
Table 4: Thermal Properties of High-Performance Fluorene-Based Polymers
| Polymer Type | Monomer/Functional Group | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Td10) | Reference |
|---|---|---|---|---|
| Poly(arylene thioether)s | 9,9-diarylfluorene moiety | 204–275 °C | > 480 °C | researchgate.net |
| Poly(9,9-dioctylfluorene) (POF) | 9,9-dioctylfluorene | ~67 °C | - | nycu.edu.tw |
| Poly[spiro(fluorene-9,9-xanthene)] (PSFX) | Spiro(fluorene-xanthene) | 149 °C | 433 °C | nycu.edu.tw |
| Poly(9,9-bis(carbazolylalkyl)fluorene) | 9,9-bis(carbazolylalkyl)fluorene | 109–140 °C | 407–466 °C | researchgate.net |
Semiconducting Polymer Films
9-Fluorenemethanol and its derivatives, particularly fluorenone, are integral in the development of advanced semiconducting polymer films. These materials are crucial for various organic electronic devices due to their unique electronic properties and processability.
One direct application involves the electropolymerization of 9-Fluorenemethanol. This process, when conducted with boron trifluoride diethyl etherate, results in the low-potential electrodeposition of a semiconducting poly(9-fluorenemethanol) (PFMO) film. lookchem.com Such films hold potential for use in the fabrication of electronic devices and sensors. lookchem.com
More commonly, derivatives of fluorene are incorporated as building blocks into larger polymer chains to tune their semiconducting properties. Polyfluorenes and their derivatives are widely explored for creating single-component polymer memories. aip.org To achieve the desired electrical bistability for memory applications, electron-withdrawing groups are often introduced into the polymer backbone to act as carrier-trapping sites. aip.org The fluorenone moiety, an oxidized derivative of fluorene, serves this purpose effectively. aip.org For instance, imide-functionalized fluorenone (FOI) and its cyanated version (FCNI) are highly electron-deficient building blocks used to construct n-type polymers for thin-film transistors. researchgate.net
Furthermore, derivatives such as 9H-Fluorene-2,7-diol serve as precursors for a range of organic semiconducting polymers. These polymers are utilized in organic photovoltaics (OPV) and as hole transport materials in Organic Light Emitting Diodes (OLEDs). smolecule.com The versatility of the fluorene structure allows for the synthesis of polymers with tailored properties, including low-band gap polymers for light-responsive devices. An example is the copolymer of 9,9-dioctylfluorene and N-(2-ethylhexyl)-isoindigo, which functions as the active layer in organic memory devices. aip.org
Hybrid Photofunctional Materials
The integration of fluorene derivatives into inorganic host matrices has led to the creation of novel organic-inorganic hybrid photofunctional materials. These materials combine the processability and luminescence of organic molecules with the stability and structural order of inorganic compounds.
A significant example is the assembly of 9-fluorenone-2,7-dicarboxylate (FDC), an anionic derivative of fluorenone, into the galleries of layered double hydroxides (LDHs), such as Mg-Al-LDH and Zn-Al-LDH. researchgate.netrsc.org This process creates highly ordered hybrid materials with unique photophysical properties. researchgate.net The detailed characterization of these FDC/LDH composites confirms that the FDC anions are regularly arranged within the inorganic layers. researchgate.netrsc.org
These hybrid systems exhibit distinct optical characteristics compared to the pristine FDC salt. rsc.org Notably, the FDC/LDH materials show a blue-shift in their photoemission and possess an enhanced fluorescence lifetime. rsc.org Thin films fabricated from these composites display well-defined polarized luminescence, with fluorescence anisotropy values ranging from 0.15 to 0.25. rsc.org
Theoretical calculations using density functional theory (DFT) suggest that the positively-charged LDH layers can delocalize the electronic density of the anionic FDC. researchgate.net This interaction leads to the FDC/LDH systems behaving as energy transfer systems, where energy can be transferred from the interlayer organic chromophore to the inorganic host layer due to the proximity of their energy levels. rsc.org This development opens avenues for creating new phosphors and other light-emitting materials. acs.org
Analytical Chemistry Applications
Reagent for Specific Chemical Detection Methods (e.g., Ethyl Formate)
9-Fluorenemethanol serves as a key reagent in analytical methods for the detection of specific chemical compounds, such as ethyl formate (B1220265). biosynth.com A notable method utilizes fluorescence resonance spectroscopy for detection. biosynth.com
In this application, 9-Fluorenemethanol reacts with zirconium oxide. This reaction forms a new compound, 9-fluorenylmethyl zirconium chloride. biosynth.com The resulting complex acts as a fluorescent probe that can be used to detect the presence of ethyl formate. biosynth.com The synthesis of this detection reagent involves heating the reaction solution at 100°C for approximately four hours before cooling it to room temperature. biosynth.com The yield of the 9-fluorenylmethyl zirconium chloride is dependent on factors like the detection time and various thermodynamic parameters. biosynth.com Industrial preparation methods also describe the synthesis of an intermediate, 9-fluorenecarboxaldehyde, using industrial fluorene, a sodium alkoxide, and ethyl formate. google.com
Fluorescent Probes and Chemosensors
Derivatives of 9-Fluorenemethanol, particularly fluorenone, are extensively used in the design of fluorescent probes and chemosensors for detecting a wide array of analytes. These sensors leverage changes in fluorescence—such as enhancement ("turn-on") or quenching ("turn-off")—upon interaction with a target molecule.
For example, fluorenone-based sensors have been designed for the sensitive and selective detection of iodide ions. nih.gov These sensors, built on a donor-acceptor architecture, exhibit a fluorescence enhancement response upon binding with iodide, a mechanism that is advantageous over more common quenching-based sensors. nih.gov
A significant application of fluorenone derivatives is in the detection of toxic organophosphate pesticides like chlorpyrifos (B1668852). mdpi.com Researchers have developed a fluorescent probe based on 9-fluorenone oxime for the direct detection of this pesticide. mdpi.comresearchgate.net
The detection mechanism involves the deprotonation of the 9-fluorenone oxime by a strong, non-nucleophilic phosphazene base. mdpi.comresearchgate.net The resulting anion then performs a nucleophilic attack on the chlorpyrifos molecule. mdpi.comresearchgate.net This reaction leads to a significant change in the probe's fluorescence properties, allowing for quantitative detection. mdpi.comresearchgate.net This approach provides a robust alternative to traditional enzyme-based sensors, which can have stability limitations. mdpi.comresearchgate.net Another advanced method employs an electrochemical sensor for chlorpyrifos, which uses a glassy carbon electrode modified with a reduced graphene oxide (RGO) functionalized fluorenone derivative. researcher.life
Table 1: Performance of 9-Fluorenone Oxime Probe for Chlorpyrifos Detection
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | 0.98 | mdpi.comresearchgate.net |
| Concentration Range | 350 - 6980 µg/L | mdpi.comresearchgate.net |
| Limit of Detection (LOD) | 15.5 µg/L | mdpi.comresearchgate.net |
Fluorenone derivatives have been engineered into sophisticated probes for measuring micro-viscosity and for bioimaging applications. Changes in intracellular viscosity are linked to various physiological and pathological processes, making such probes valuable tools in cell biology.
Recently, fluorenone azine-based Schiff base probes were synthesized for this purpose. researchgate.net These probes, such as (E)-2-(((9H-fluoren-9-ylidene)hydrazineylidene)methyl)-5-(diethylamino)phenol, demonstrate exceptional efficacy in detecting intercellular viscosity. researchgate.net This particular probe was noted as the first azine-based sensor for micro-viscosity detection and has been successfully applied in bioimaging. researchgate.net The fluorescence properties of these probes are sensitive to the rotational freedom of the molecule, which is restricted in more viscous environments, leading to enhanced fluorescence emission. This property allows for the visualization of viscosity changes within living cells. researchgate.net Other fluorenone-based sensor systems have also been applied to bioimaging, for instance, in the imaging of HeLa cells for the detection of specific ions. nih.gov
Detection of Organophosphorus Compounds (e.g., Chlorpyrifos)
Biochemical and Pharmaceutical Relevance
The fluorene scaffold, particularly 9-Fluorenemethanol and its oxidized counterpart 9-Fluorenone, serves as a crucial pharmacophore in the development of various therapeutic and diagnostic agents. Its rigid, planar, and lipophilic structure allows for effective interaction with biological targets, making it a valuable starting point for medicinal chemistry and radiopharmaceutical development.
Precursors for Medicinal Agents
The structural backbone of 9-Fluorenemethanol and its derivatives has been exploited to create a range of potent medicinal agents.
9-Fluorenemethanol is a key precursor in the synthesis of important antimalarial drugs. ujpronline.com Its derivatives have shown significant efficacy against malaria parasites, including strains resistant to other treatments.
To enhance the oral activity of these compounds, researchers have synthesized various alpha-(alkylaminomethyl)-2,7-dichloro-9-substituted benzylidene-4-fluorenemethanols. nih.gov In studies against Plasmodium berghei in mice, several of these compounds demonstrated superior or equivalent efficacy to the standard antimalarial drug chloroquine. nih.gov
| Compound Series | Administration | Efficacy vs. P. berghei (ED₅₀ mg·kg⁻¹·d⁻¹ x 3) | Efficacy vs. P. berghei (ED₉₀ mg·kg⁻¹·d⁻¹ x 3) | Reference |
|---|---|---|---|---|
| Compound No. 1 | Oral | 1.0 | 1.6 | nih.gov |
| Compound No. 2 | Oral | 0.6 | 0.9 | nih.gov |
| Compound No. 3 | Oral | 0.7 | 1.5 | nih.gov |
| Compound No. 4 | Oral | 0.8 | 1.6 | nih.gov |
| Chloroquine (for comparison) | Oral | 1.9 | 2.9 | nih.gov |
The oxidized form, 9-Fluorenone, is a versatile core for a wide array of therapeutic agents. ujpronline.com Fluorenone substitutes have been developed as antibiotics, cancer treatments, and antiviral agents. ujpronline.comujpronline.com
Antiviral and Antitumor Activity: Tilorone, a well-known fluorenone derivative, exhibits both antiviral and antitumor properties. nih.govresearchgate.netresearchgate.net It was one of the first low-molecular-weight compounds shown to be an effective interferon inducer against various DNA and RNA viruses. researchgate.netresearchgate.net Other derivatives, such as Benfluron, are recognized for their antineoplastic (anticancer) activity. nih.gov The fluorenone fragment is considered a potential pharmacophore for designing new antitumor compounds, particularly those that act as topoisomerase inhibitors. nih.gov
Antibiotic Activity: The fluorene nucleus is a component of various bioactive compounds with antimicrobial properties. nih.govresearchgate.net Researchers have synthesized 9-fluorenone derivatives, using Tilorone as a model, that show inhibitory effects against several bacterial strains, including Gram-positive bacteria like Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria such as Burkholderia thailandensis and Francisella tularensis. nih.gov Some C2-symmetric fluorenone derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.net Additionally, the naturally occurring azafluorenone, onychine, is known for its antimicrobial properties. ujpronline.com
| Compound Name/Class | Core Structure | Reported Therapeutic Application | Reference |
|---|---|---|---|
| Tilorone | 9-Fluorenone | Antiviral, Antitumor, Immunomodulatory | nih.govresearchgate.netresearchgate.net |
| Benfluron | 9-Fluorenone | Antineoplastic (Anticancer) | nih.gov |
| Onychine (1-methyl-4-azafluorenone) | Azafluorenone | Antimicrobial | ujpronline.comujpronline.com |
| Carbapenem L-742,728 | 9-Fluorenone | Anti-MRSA Agent | researchgate.net |
| 9-Fluorenon-4-carboxamides | 9-Fluorenone | Anti-HSV-2, Cytokine-Inducing | researchgate.net |
Antimalarial Drugs
Radiotracers for Biological Imaging
Derivatives of 9-Fluorenone have been successfully developed as radiotracers for non-invasive biological imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net These tools are vital for studying the pathogenesis of various neurological disorders. nih.govunimi.it
The α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) is a key target in the central nervous system linked to cognitive functions and neuroinflammatory processes, making it relevant to conditions like Alzheimer's disease and vulnerable atherosclerotic plaques. nih.govfrontiersin.org Radioiodinated and fluorinated 9-fluorenone derivatives have been synthesized to act as specific imaging agents for these receptors. nih.govfrontiersin.org
Researchers have developed a series of 9H-fluoren-9-one substituents for SPECT/CT imaging. nih.gov Among these, certain compounds demonstrated high binding affinity and selectivity for α7-nAChRs. nih.govnih.gov For example, a meta-iodine substituted 9-fluorenone, radiolabeled with Iodine-125 ([¹²⁵I]5), showed a high binding affinity (Kᵢ = 9.3 nM) and successfully penetrated the brain, reaching a peak concentration of 7.5 ± 0.9% of the injected dose per gram of tissue (%ID/g). nih.govnih.govsci-hub.se Another derivative, [¹²⁵I]10, exhibited an even higher affinity (Kᵢ = 2.23 nM) and a robust brain uptake of 9.49 ± 0.87 %ID/g. nih.govresearchgate.net These findings, confirmed through ex vivo autoradiography and in vivo micro-SPECT/CT imaging in mice, establish these compounds as promising radiotracers for visualizing α7-nAChRs in the brain. nih.govnih.govsci-hub.se
| Radiotracer | Imaging Modality | Binding Affinity (Kᵢ) for α7-nAChR | Peak Brain Uptake (%ID/g in mice) | Reference |
|---|---|---|---|---|
| [¹²⁵I]5 (meta-iodine substituted 9-fluorenone) | SPECT/CT | 9.3 nM | 7.5 ± 0.9 | nih.govnih.govsci-hub.se |
| [¹²⁵I]10 | SPECT/CT | 2.23 nM | 9.49 ± 0.87 | nih.govresearchgate.net |
To understand and rationalize the observed high affinity of these fluorenone derivatives for the α7-nAChR, molecular docking and molecular dynamics (MD) studies have been performed. nih.govnih.govsci-hub.se These computational techniques simulate the interaction between the ligand (the fluorenone derivative) and the protein target (the receptor) at a molecular level.
These studies were used to interpret the binding mechanisms and rationalize the potency of the synthesized compounds. nih.govnih.gov For instance, docking studies were conducted using the protein structure of the α7-AChBP (acetylcholine binding protein), with a specific structure downloaded from the Protein Data Bank (PDB ID: 3SQ6), to model the receptor's binding site. rsc.org The results of these simulations provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the strong and selective binding of the fluorenyl compounds to the α7-nAChR. nih.govrsc.org This computational validation complements the experimental data and helps in the rational design of new, even more potent and selective ligands. nih.govsci-hub.se
α7-Nicotinic Acetylcholine Receptor (α7-nAChR) Imaging
Development of Biologically Active Derivatives (e.g., Schiff bases)
The chemical scaffold of 9-fluorenemethanol, and more commonly its oxidized form 9-fluorenone, serves as a valuable starting point for the synthesis of various derivatives with significant biological activities. The modification of the fluorene core, often through the formation of Schiff bases at the C9 position, has been a successful strategy for developing new compounds with potential therapeutic applications, particularly in the realms of antimicrobial and anticancer research. jocpr.commdpi.com Schiff bases, characterized by the azomethine group (-C=N-), are synthesized via the condensation of a primary amine with an aldehyde or ketone. ujpronline.com In this context, 9-fluorenone is a common precursor. jocpr.com These derivatives exhibit a wide range of biological actions, which are often influenced by the nature of the substituents attached to the imine nitrogen. researchgate.net
Antimicrobial Research Findings
Schiff base derivatives of 9-fluorenone have demonstrated notable antimicrobial properties against a variety of bacterial and fungal pathogens. jocpr.com Studies have shown that these compounds can be effective against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis. researchgate.net
One significant study involved the synthesis of several Schiff bases from 9-fluorenone and their subsequent evaluation for antimicrobial activity. jocpr.com The research found that a dimeric compound, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, exhibited a significant microbial inhibition zone of 17.9 mm against Proteus mirabilis. jocpr.com Molecular docking studies suggested that the antimicrobial effect could be linked to strong binding interactions with the catalase enzyme of the bacteria. jocpr.com
The nature of the substituents on the aryl moiety of the Schiff base plays a crucial role in determining the spectrum and intensity of the antimicrobial effect. researchgate.net For instance, the presence of electron-withdrawing groups, such as chlorine atoms, has been shown to enhance the activity against both planktonic and adhered Staphylococcus aureus. researchgate.net Conversely, the introduction of a methyl group, which has a positive inductive effect (+I), was found to boost the antifungal activity against Candida albicans. researchgate.net Other research has highlighted that over 80% of synthesized Schiff base compounds showed significant antimicrobial activity, with dimeric structures often proving more effective than their monomeric counterparts.
Antimicrobial Activity of 9-Fluorenone Schiff Base Derivatives
| Compound Name | Target Microorganism | Observed Activity | Source |
|---|---|---|---|
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Proteus mirabilis | 17.9 mm inhibition zone | jocpr.com |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Staphylococcus aureus | 19.4 mm inhibition zone | |
| N-(9H-Fluoren-9-ylidene)aniline | Escherichia coli | 17.9 mm inhibition zone | |
| Chlorine-substituted O-aryl-carbamoyl-oxymino-fluorene | Staphylococcus aureus | Enhanced activity | researchgate.net |
| Methyl-substituted O-aryl-carbamoyl-oxymino-fluorene | Candida albicans | Enhanced anti-fungal activity | researchgate.net |
Anticancer Research Findings
The fluorene structure is a component of various compounds investigated for their anticancer potential. nih.gov Derivatives, including Schiff bases and their metal complexes, have been evaluated for cytotoxic effects against several cancer cell lines. researchgate.net The mechanism of action is often attributed to the induction of apoptosis (programmed cell death) in cancer cells.
Research into hydrazone Schiff bases derived from 9-oxo-9H-fluorene-1-carboxylic acid has yielded promising results. nih.gov When complexed with transition metals like copper (Cu(II)) and nickel (Ni(II)), these compounds exhibited excellent anticancer activity against the MCF-7 human breast adenocarcinoma cell line. nih.govresearchgate.net Several of these complexes showed an IC₅₀ value (the concentration required to inhibit the growth of 50% of cancer cells) of less than 10 μg/mL, which is considered a very significant level of activity. nih.govresearchgate.net The proposed mechanism involves the cleavage of pBR322 plasmid DNA and the induction of apoptosis, characterized by cell shrinkage and breakage. nih.gov
Another study focused on Schiff bases derived from 9-fluorenone and thiosemicarbazide (B42300) or semicarbazide. researchgate.net The in vivo antitumor activity of these ligands and their metal complexes was assessed, with the free ligand L3 [N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine] and the vanadyl complex of HL2 [(9H-fluorene-9-ylidene)semicarbazide] showing high activity in inhibiting tumor cell viability. researchgate.net
In Vitro Anticancer Activity of 9-Fluorenone Derivatives
| Compound Name/Class | Cancer Cell Line | Key Finding (IC₅₀ Value) | Source |
|---|---|---|---|
| L¹H (Hydrazone Schiff base) | MCF-7 (Breast) | <10 μg/mL | nih.govresearchgate.net |
| Cu(L¹)₂ (Copper complex) | MCF-7 (Breast) | <10 μg/mL | nih.govresearchgate.net |
| Cu(L²)₂ (Copper complex) | MCF-7 (Breast) | <10 μg/mL | nih.govresearchgate.net |
| Ni(L¹)₂ (Nickel complex) | MCF-7 (Breast) | <10 μg/mL | nih.govresearchgate.net |
| Ni(L²)₂ (Nickel complex) | MCF-7 (Breast) | <10 μg/mL | nih.govresearchgate.net |
| N-(4-methoxyphenyl)-N-(9H-fluoren-9-ylidene)amine | Breast Cancer Cells | Significant cytotoxic effects |
Environmental and Industrial Aspects Research Focus
Environmental Degradation Studies of Fluorene (B118485) and Fluorenone
Fluorene, a polycyclic aromatic hydrocarbon (PAH), and its primary oxidation product, 9-fluorenone (B1672902), are environmental contaminants of interest due to their widespread distribution from industrial activities. zenodo.org Research has focused on understanding their fate in the environment, particularly through biodegradation and photodegradation processes.
Biodegradation:
Microbial degradation is a key process in the natural attenuation of fluorene and its derivatives. Numerous bacterial and fungal strains have been isolated and studied for their ability to break down these compounds.
Several bacterial species utilize fluorene as their sole source of carbon and energy. nih.gov The degradation pathways often involve an initial oxidation at the C-9 position to form 9-fluorenol, which is subsequently dehydrogenated to 9-fluorenone. pjoes.comchemicalpapers.comasm.org For some microorganisms, like Pseudomonas sp. strain F274, this is a productive pathway leading to ring fission and eventual mineralization. asm.org This strain converts 9-fluorenone to (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, which is then further catabolized to phthalic acid. asm.org In contrast, for other strains such as Arthrobacter sp. F101, the formation of 9-fluorenol and 9-fluorenone represents a dead-end route, and the organism cannot grow on fluorenone itself. nih.gov
Fungal strains have also demonstrated significant efficacy in degrading fluorene. pjoes.com Studies using various fungal isolates from contaminated soil showed that some strains, particularly from the family Cunniganella, could achieve up to 96% degradation of fluorene within two days. pjoes.com The primary metabolites identified in these fungal degradation processes were consistently 9-fluorenol and 9-fluorenone. pjoes.com
Below is a table summarizing key microbial strains and the metabolites identified during fluorene degradation.
| Microorganism | Identified Degradation Products/Metabolites | Pathway Notes | Reference(s) |
| Pseudomonas sp. F274 | 9-fluorenol, 9-fluorenone, (+)-1,1a-dihydroxy-1-hydro-9-fluorenone, 8-hydroxy-3,4-benzocoumarin, phthalic acid | Productive pathway involving oxygenation at C-9, leading to ring cleavage. | asm.org |
| Arthrobacter sp. F101 | 9-fluorenol, 9-fluorenone, 3,4-dihydrocoumarin | Two pathways suggested; the route via 9-fluorenone appears to be a dead-end. | nih.gov |
| Sphingomonas sp. L-138 | 9-fluorenol, 9-fluorenone, phthalic acid, protocatechuic acid | Effective degradation at low temperatures (12°C). | chemicalpapers.com |
| Sphingobacterium sp. KM-02 | 9-fluorenone, 4-hydroxy-9-fluorenone, 8-hydroxy-3,4-benzocoumarin | Removed 78.4% of fluorene in 120 hours. | researchgate.net |
| Brevibacterium sp. DPO1361 | 9-fluorenol, 9-fluorenone | Hydroxylation at C-9 generates 9-fluorenol, which is then dehydrogenated. | pjoes.com |
| Staphylococcus auriculans DBF63 | 9-fluorenol, 9-fluorenone, 4-hydroxy-9-fluorenone, 1-hydroxy-9-fluorenone | Leads to the accumulation of 1,1a-dihydroxy-1-hydro-9-fluorenone. | pjoes.com |
| Bacillus subtilis DSMZ 3256 | Not specified | Used in studies to enhance bioremediation with electrokinetics. | ijche.com |
| Cunniganella sp. | 9-fluorenol, 9-fluorenone | Achieved up to 96% degradation in 2 days. | pjoes.com |
Photodegradation:
Photodegradation, a chemical reaction initiated by light, is another significant pathway for the transformation of fluorene in the environment, particularly on surfaces of water or soil. pjoes.com Studies on the photolysis of fluorene in various solvents and aqueous media have shown that it primarily yields 9-fluorenone and 9-hydroxyfluorene. pjoes.comresearchgate.net The rate of photodegradation can be influenced by the solvent, with nonpolar solvents generally leading to higher degradation rates due to differences in oxygen solubility. pjoes.com
Research on the degradation of fluorene under UV-vis irradiation in water identified twenty-six different photoproducts. nih.gov The main products were hydroxy derivatives, with secondary products including 9-fluorenone, hydroxy fluorenone, and 2-biphenyl carboxylic acid. nih.gov A study irradiating aqueous fluorene solutions with a mercury lamp found degradation rates exceeding 95% after 48 hours, with 9-fluorenone being the major identified product. researchgate.net The polarity of the solvent and the intensity of the light source are key factors, with increased polarity and intensity generally accelerating the photoreaction for both fluorene and 9-fluorenone. zenodo.orgresearchgate.net
Industrial Synthesis Optimization and Scalability Research for 9-Fluorenemethanol
The industrial production of 9-Fluorenemethanol is a critical process, driven by its use as a key intermediate in the synthesis of pharmaceuticals and fluorenylmethoxycarbonyl chloride (Fmoc-Cl), a widely used protecting group in peptide synthesis. patsnap.com Research has focused on optimizing the synthesis to improve yield, enhance purity, reduce costs, and ensure scalability and safety. google.com
The predominant industrial method is a two-step synthesis starting from industrial fluorene. google.comgoogle.com
Step 1: Formation of 9-Fluorenecarboxaldehyde: Industrial fluorene is reacted with ethyl formate (B1220265) in the presence of a strong base catalyst, such as sodium ethoxide. patsnap.comgoogle.com A hydrogen at the C-9 position of fluorene is removed by the base, creating a fluorenyl anion that subsequently reacts with ethyl formate. google.com
Step 2: Reduction to 9-Fluorenemethanol: The resulting 9-fluorenecarboxaldehyde is then reduced to 9-fluorenemethanol. patsnap.comgoogle.com
Optimization research has targeted several parameters within this process, including catalysts, solvents, reducing agents, and purification methods to overcome challenges like hazardous reaction conditions and product loss during purification. patsnap.comgoogle.com
A patented, optimized process details specific conditions for improved industrial synthesis. patsnap.comgoogle.com This method avoids hazardous catalysts like sodium hydride and inefficient reducing agents like formaldehyde (B43269). patsnap.com Instead, it employs sodium ethoxide as the catalyst and sodium borohydride (B1222165) (NaBH₄) as the reducing agent, which provides mild reaction conditions and is more suitable for industrialization. google.com
The table below outlines the parameters from an optimized industrial synthesis method. patsnap.comgoogle.com
| Parameter | Step 1: Aldehyde Formation | Step 2: Reduction | Purification |
| Reactants | Industrial Fluorene, Sodium Ethoxide, Ethyl Formate | 9-Fluorenecarboxaldehyde, Sodium Borohydride (NaBH₄) | Crude 9-Fluorenemethanol |
| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Methanol (B129727) | Petroleum Ether |
| Temperature | 0-10°C initially, then raised to 30-40°C | Ice bath conditions, then room temperature | Heat to dissolve, then cool to ~0°C |
| Reaction Time | ~12 hours | ~3 hours | Not specified |
| Yield | Not specified | Crude yield: ~84% | Final yield: ~90% |
| Purity | Not specified | Crude purity: ~92% | Final purity: >99% |
This optimized process results in a high-purity, white, needle-like crystalline product with a melting point of 104-108°C. google.com The use of petroleum ether for recrystallization is noted as a key improvement, reducing the product loss that occurs when using other solvents like toluene (B28343) or ethanol. patsnap.com Further research has explored "one-step" methods using a solid base as a catalyst and a mixed solvent system of toluene and cyclohexane (B81311) to achieve purities of over 95% and yields above 40%. magtechjournal.com The scalability of fluorene-based syntheses is an active area of research, with goals including the development of chromatography-free purification processes to make production more efficient on a large scale. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel 9-Fluorenemethanol Derivatives with Tailored Properties
A primary focus of current research is the rational design and synthesis of new 9-fluorenemethanol derivatives where specific structural modifications lead to precisely tailored physicochemical properties. mdpi.com By strategically altering the fluorene (B118485) core, researchers can fine-tune characteristics such as light absorption and emission, electrochemical behavior, and biological activity. mdpi.com
Recent studies have shown that introducing N-donor substituents at the C9 position to create dibenzofulvene derivatives can significantly alter the molecule's absorption and emission properties and reduce its electrochemical energy gap. mdpi.com Similarly, modifying the molecular architecture of 9-fluorenone (B1672902) derivatives by adding heavy atoms or electron-withdrawing groups allows for precise control over various light emission pathways, including fluorescence, phosphorescence, and delayed fluorescence. figshare.comacs.org This level of control is crucial for developing materials for advanced optoelectronics. figshare.comacs.org The synthesis of O-aryl-carbamoyl-oxymino-fluorene derivatives has demonstrated that the nature of substituents on the aryl moiety is a determining factor for the spectrum and intensity of antimicrobial effects. nih.gov For instance, electron-withdrawing chlorine atoms enhance activity against Staphylococcus aureus, while electron-donating methyl groups boost antifungal activity. nih.gov
Research has also explored the synthesis of phenanthrenone (B8515091) derivatives through the cyclization of 4,5-dibromo-9-fluorenone, followed by selective reduction of the carbonyl group to a hydroxyl group, analogous to 9-fluorenemethanol. rsc.org This work highlights how both skeletal cyclization and functional group modifications influence electronic properties, providing a framework for designing molecules with tailored conductance for nanoscale electronic devices. rsc.org
| Derivative Class | Structural Modification | Tailored Property/Application | Research Finding |
| Dibenzofulvene Derivatives | Introduction of N-donor substituents at the C9 position | Altered absorption/emission; reduced energy gap | Modifications significantly change optical and electrochemical properties compared to unsubstituted fluorene. mdpi.com |
| 9-Fluorenone Derivatives | Addition of heavy atoms or electron-withdrawing groups | Controlled multi-pathway light emission (fluorescence, RTP, DF) | Enables precise tuning of photophysical behaviors for OLEDs, bioimaging, and sensors. figshare.comacs.org |
| O-Aryl-carbamoyl-oximino-fluorenes | Substitution on the aryl moiety (e.g., -Cl, -CH3) | Enhanced and specific antimicrobial/antifungal activity | Electron-withdrawing groups favor antibacterial action, while electron-donating groups favor antifungal action. nih.gov |
| Phenanthrenone Derivatives | Selective reduction of carbonyl to hydroxyl group | Modulated electronic conductance | Functional group modifications play a significant role in tuning the charge transport properties of the molecular framework. rsc.org |
Green Chemistry Innovations and Sustainable Synthesis of 9-Fluorenemethanol
There is a growing emphasis on developing environmentally benign and efficient methods for synthesizing 9-fluorenemethanol and its parent compound, 9-fluorenone. Traditional synthesis routes often involve hazardous reagents, such as sodium hydride which produces large volumes of hydrogen gas, or result in low yields and significant product loss during purification by solvent recrystallization. patsnap.comgoogle.com
Innovations in green chemistry aim to overcome these limitations. One promising approach is the aerobic oxidation of 9H-fluorene using air as a cheap and easily separable oxidant. researchgate.netgoogle.com A recently developed method uses potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions to produce 9-fluorenone with high yield and purity, avoiding harsh oxidants. researchgate.net Another green synthesis method for 9-fluorenone involves using an alkali catalyst, a crown ether as a phase transfer agent, and an organic solvent, which allows the filtrate to be directly recycled. google.com This process boasts a potential fluorene conversion rate of 100% and is considered an energy-saving and environmentally friendly chemical synthesis process. google.com For the reduction of 9-fluorenecarboxaldehyde to 9-fluorenemethanol, using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is an alternative to aqueous formaldehyde (B43269), which can lead to incomplete reactions. google.com These methods represent a shift towards more sustainable industrial production, minimizing waste and safety hazards. patsnap.comgoogle.com
| Synthesis Step | Traditional Method | Green Innovation | Advantage of Green Method |
| Oxidation of Fluorene | Use of harsh oxidants (e.g., chromium trioxide) | Aerobic oxidation using air in the presence of KOH/THF or a phase transfer catalyst researchgate.netgoogle.com | Avoids toxic heavy metals; uses a cheap, abundant oxidant; high yield and selectivity. researchgate.netgoogle.com |
| Catalysis/Reaction Conditions | Use of sodium hydride (produces H₂ gas) patsnap.comgoogle.com | Use of sodium ethoxide or catalysis with recyclable components google.comgoogle.com | Improved safety by avoiding flammable gas production; potential for catalyst recycling. google.com |
| Reduction to 9-Fluorenemethanol | Reduction with formaldehyde aqueous solution (incomplete reaction) patsnap.com | Reduction of 9-fluorenecarboxaldehyde with NaBH₄ in methanol google.com | Leads to a more complete reaction and higher purity of the crude product. google.com |
| Purification | Recrystallization from large volumes of solvents like toluene (B28343) or ether (high product loss) patsnap.comgoogle.com | Processes where the filtrate can be directly recycled for the next batch google.com | Minimizes solvent waste and improves overall process efficiency and atom economy. google.com |
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
The intricate structure and reactivity of 9-fluorenemethanol and its derivatives are being unraveled through the application of sophisticated analytical and theoretical methods. These advanced techniques provide unprecedented insight into molecular conformation, electronic structure, and reaction dynamics.
Infrared-ultraviolet (IR-UV) double-resonance spectroscopy has been instrumental in analyzing the vibrational dynamics of 9-fluorenemethanol, allowing for the differentiation between its symmetric and unsymmetric conformers in a jet-cooled state. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. mdpi.comresearcher.life DFT calculations, often using methods like B3LYP/6-31G*, are used to predict molecular structures, vibrational frequencies, and electronic properties, showing good agreement with experimental results from FT-IR and UV-Vis spectroscopy. acs.orgresearchgate.netnih.gov Time-dependent DFT (TD-DFT) calculations further elucidate the nature of excited states and their roles in different emission channels, which is critical for understanding the photophysical behavior of these molecules in optoelectronic applications. figshare.comacs.orgnih.gov
These computational models help validate experimental observations. For example, DFT studies on the nucleophilic addition of hydroxylamine (B1172632) to 9-fluorenone have detailed the reaction energy profile, identifying intermediate and transition states that correspond to real-time single-molecule detection experiments. researchgate.net Natural Bond Orbital (NBO) analysis, another computational technique, confirms charge separation and the efficiency of electron transfer within derivatives, which is key to understanding their non-linear optical properties. researcher.life
| Technique | Application/Area of Study | Insights Gained |
| IR-UV Double-Resonance Spectroscopy | Conformational analysis | Differentiates between symmetric and unsymmetric conformers; studies hydrogen bonding in clusters. |
| Density Functional Theory (DFT) | Structural and electronic properties | Predicts optimized molecular geometries, vibrational frequencies, and HOMO/LUMO energies, corroborating experimental data. mdpi.comacs.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Photophysical properties | Calculates excited states and electronic absorption spectra to understand emission mechanisms (e.g., fluorescence, RTP). figshare.comacs.orgnih.gov |
| NMR and FT-IR Spectroscopy | Structural elucidation and reaction monitoring | Confirms the chemical structure of newly synthesized derivatives and monitors the disappearance or emergence of functional groups during reactions. nih.govujpronline.com |
| Single-Molecule Dynamic Detection | Reaction mechanism analysis | Allows for the direct observation of individual intermediates and transition states in real-time during a chemical reaction. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Charge transfer analysis | Evaluates orbital stability and confirms charge separation from donor to acceptor units within a molecule. researcher.life |
Expansion of Applications in Optoelectronics and Biomaterials
The unique structural and photophysical properties of the fluorene scaffold make 9-fluorenemethanol and its derivatives highly attractive for development in advanced materials, particularly in optoelectronics and biomaterials. thieme-connect.deresearchgate.net The rigid, planar, and highly fluorescent nature of fluorene is foundational to its utility in these fields. thieme-connect.de
In optoelectronics, fluorene derivatives are extensively studied as materials for Organic Light-Emitting Diodes (OLEDs). ontosight.ai They can serve as precursors for efficient OLED materials, where their structural properties contribute to better charge transport and enhanced light emission efficiency. researchgate.netontosight.ai Research into derivatives with tailored emission pathways, including thermally activated delayed fluorescence (TADF), is paving the way for next-generation displays and lighting. figshare.comacs.orgresearchgate.net The stimuli-responsive nature of some 9-fluorenone derivatives, which change emission based on solvent polarity or temperature, also makes them promising candidates for molecular sensing technologies. figshare.comacs.org
In the realm of biomaterials, 9-fluorenemethanol's hydroxymethyl group allows for its incorporation into larger structures, such as polymers. Poly(9-fluorenemethanol) has been synthesized and shown to possess electrochromic and blue-light-emitting properties. mdpi.com Furthermore, the fluorene core is being integrated into biocompatible structures. For example, fluorene-based surfactants have been developed that show over 96% biological degradation after seven days, suggesting potential for use in cosmetics and detergents. nih.gov The ability to functionalize the fluorene core allows for the creation of materials that bridge the gap between electronics and biology, with potential applications in bioimaging and biocompatible sensors. figshare.comacs.org
| Application Area | Role of 9-Fluorenemethanol/Derivative | Key Research Finding/Trend |
| Organic Light-Emitting Diodes (OLEDs) | Precursor/building block for emissive or hole-transporting materials ontosight.aibohrium.com | Derivatives are designed to control emission pathways (fluorescence, TADF) for higher efficiency and specific colors like deep blue. figshare.comacs.orgbohrium.com |
| Molecular Sensing | Stimuli-responsive fluorescent molecules figshare.comacs.org | Derivatives sensitive to external stimuli (e.g., temperature, polarity, ions) are being developed for advanced sensor applications. figshare.comacs.orgresearcher.life |
| Functional Polymers | Monomer for polymerization mdpi.com | Electrosynthesis of poly(9-fluorenemethanol) yields electroactive polymers with blue-light-emitting properties. mdpi.com |
| Biomaterials/Surfactants | Core structure for biocompatible molecules nih.gov | Fluorene-based surfactants have been synthesized showing high biodegradability, suitable for cosmetic or detergent applications. nih.gov |
Exploration of New Biological and Pharmaceutical Targets for 9-Fluorenemethanol Derivatives
The fluorene scaffold is a recognized pharmacophore found in various bioactive compounds, and research is actively exploring new therapeutic applications for 9-fluorenemethanol derivatives. nih.govmdpi.com These efforts are focused on identifying novel biological targets and developing compounds with enhanced potency and selectivity against a range of diseases.
A significant area of investigation is in oncology. Certain fluorenone derivatives have been shown to possess cytotoxic effects against various cancer cell lines, with mechanisms that include the induction of apoptosis. The fluorenone fragment is considered a potential pharmacophore for designing topoisomerase IB inhibitors, a key target in cancer therapy. nih.gov Other derivatives have been designed as tubulin polymerization inhibitors, which disrupt the cell cytoskeleton, arrest the cell cycle, and induce apoptosis in cancer cells. nih.gov
In the field of infectious diseases, derivatives such as Schiff bases of 9-fluorenone have demonstrated significant antimicrobial properties. jocpr.com Studies have identified activity against bacteria like Proteus mirabilis, with molecular docking suggesting that these compounds bind strongly to key bacterial enzymes. jocpr.com The antimicrobial spectrum can be tuned by altering substituents on the fluorene derivative. nih.gov
Furthermore, research into neuroprotective agents is another promising frontier. Radioiodinated and radiofluorinated fluorenone derivatives have been developed as potential imaging agents for α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs), which are implicated in cognitive function and neurodegenerative diseases like Alzheimer's. nih.gov 9-Fluorenol itself has been identified as a dopamine (B1211576) transporter (DAT) inhibitor, suggesting a potential role in developing wake-promoting agents. medchemexpress.com
| Therapeutic Area | Biological Target/Activity | Derivative Class/Compound | Key Finding |
| Oncology | Tubulin Polymerization Inhibition | 9-Aryl-5H-pyrido[4,3-b]indoles | A derivative showed potent antiproliferative activity by inhibiting tubulin polymerization and inducing apoptosis. nih.gov |
| Oncology | Topoisomerase IB Inhibition | Fluorenone derivatives | The fluorenone scaffold is a promising pharmacophore for designing new topoisomerase inhibitors for cancer treatment. nih.gov |
| Antimicrobial | Bacterial Enzyme Inhibition (e.g., Catalase) | Schiff base derivatives of 9-fluorenone | N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine showed significant antibacterial activity against P. mirabilis. jocpr.com |
| Neuroscience/Imaging | α7 Nicotinic Acetylcholine Receptor (α7-nAChR) | Radiofluorinated fluoren-9-ones | Novel derivatives show high affinity and selectivity, making them potential PET ligands for imaging α7-nAChRs in the brain. nih.gov |
| Neuroscience | Dopamine Transporter (DAT) Inhibition | 9-Fluorenol | Identified as a DAT inhibitor with wake-promoting activity in vivo. medchemexpress.com |
Q & A
Q. What are the primary spectroscopic methods for characterizing 9-Fluorenemethanol's structure and dynamics in academic research?
Infrared-ultraviolet (IR-UV) double-resonance spectroscopy is a critical method for probing vibrational dynamics and conformer analysis. This technique measures the OH stretching vibration (ν(OH)) in jet-cooled monomers and clusters (e.g., with water, methanol, ethanol), enabling differentiation between symmetric (sym) and unsymmetric (unsym) conformers . Quantum chemical calculations (B3LYP/HF with 6-31G(d) basis sets) complement experimental data to validate structural assignments .
Q. How is 9-Fluorenemethanol utilized in protecting carboxyl groups during organic synthesis?
9-Fluorenemethanol is a precursor for synthesizing 9-fluorenylmethyl (FM) esters, which enhance solubility of carboxyl-containing molecules in organic solvents. The methodology involves reacting carboxyl groups with FMOC-Cl (9-fluorenylmethyl chloroformate) to form FM-protected intermediates. This is standard in peptide synthesis and chromatographic applications, as noted in pharmacopeial testing for sodium sarcosinate .
Q. What safety protocols should be followed when handling 9-Fluorenemethanol in laboratory settings?
While not classified as hazardous under GHS, researchers should adhere to general laboratory safety practices: use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. Spills should be collected in inert containers, and contaminated surfaces cleaned thoroughly .
Advanced Research Questions
Q. How do experimental studies resolve contradictions in conformational dynamics of 9-Fluorenemethanol?
Rotationally resolved fluorescence excitation spectra reveal two conformers: sym-9FM (OH group symmetrically aligned over the fluorene short axis) and unsym-9FM (OH tilted). Tunneling splitting in the sym conformer indicates torsional motion, while the unsym conformer remains rigid. Contradictions in cluster dissociation dynamics (e.g., monomer production in both conformers post-IR excitation) are addressed via energetic modeling and time-delayed UV probing .
Q. What role does 9-Fluorenemethanol play as an internal electron donor (IED) in Ziegler-Natta catalysts?
In ethylene polymerization, 9-Fluorenemethanol coordinates with MgCl₂ in molecular adducts (MgCl₂·n9FM·xEtOH), as confirmed by solid-state ¹³C CPMAS NMR. Catalysts with 9FM as an IED exhibit lower molecular weight distribution (MWD) due to selective site control, though conventional high-surface-area catalysts show higher activity (1.7–2.5×). XRD confirms δ-MgCl₂ (conventional) vs. α-MgCl₂ (non-conventional) phase differences .
Q. How can computational chemistry validate experimental observations of 9-Fluorenemethanol's hydrogen-bonding interactions?
Potential energy surface (PES) studies along the -OH torsional coordinate explain π-hydrogen bonding in sym-9FM. Secondary minima in deuterated 9FMD (sym-9FMD) align with spectral subbands, supporting tunneling-driven isomerization. Hybrid DFT/MD simulations correlate with IR-UV data to quantify hydrogen bond strengths in clusters .
Q. What methodological challenges arise when analyzing 9-Fluorenemethanol in chromatographic applications?
In HPLC-based purity testing (e.g., sodium sarcosinate limits), baseline separation of FMOC-sarcosine (2.1 min) and residual 9-fluorenemethanol (3.6 min) requires optimized column chemistry (e.g., Agilent Poroshell 120 EC-C18). Challenges include peak broadening due to hydrogen bonding and solvent polarity effects, necessitating gradient elution adjustments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
